molecular formula C12H12N2O2S B581967 Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate CAS No. 658076-43-8

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Cat. No.: B581967
CAS No.: 658076-43-8
M. Wt: 248.3
InChI Key: LQGLQWIYLAHVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate (CAS 658076-43-8) is a high-purity chemical building block for research and development, particularly in the field of medicinal chemistry. With the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol, this compound is a derivative of the pharmaceutically significant 2-aminothiazole scaffold . The 2-aminothiazole core is a privileged structure in drug discovery, found in various therapeutic agents and utilized as a starting material for synthesizing a diverse range of heterocyclic analogs . This specific derivative serves as a key intermediate in organic synthesis. Research indicates that structurally related 2-aminothiazole-4-carboxylate analogs exhibit promising antitumor activity . Some analogs have demonstrated remarkable activity in screenings, with one compound showing a GI50 value of 0.08 µM against the RPMI-8226 cancer cell line . The antitumor potential of these compounds is supported by studies on their DNA-binding properties , with a positive correlation established between their binding energy to DNA and biological activity, suggesting a potential mechanism of action involving interaction with the DNA minor groove . Furthermore, Schiff base derivatives synthesized from the ethyl 2-aminothiazole-4-carboxylate scaffold have shown significant antimicrobial properties against multi-drug resistant (MDR) bacterial and fungal strains . Specific derivatives have exhibited potent activity against clinical isolates of Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli , as well as fungal species like Candida glabrata and Candida albicans , in some cases outperforming the reference drug nystatin . Molecular docking studies suggest these compounds may act as antagonists of the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase, a key target in peptidoglycan synthesis . This product is intended for research purposes as a synthetic intermediate or for biological screening. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLQWIYLAHVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680028
Record name Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658076-43-8
Record name Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the synthesis and characterization of Ethyl 2-aminothiazole-4-carboxylate. While the original request specified Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a comprehensive search of scientific literature and chemical databases did not yield a detailed, publicly available experimental protocol and complete characterization data for this specific derivative. Therefore, this document details the synthesis and characterization of the foundational molecule, Ethyl 2-aminothiazole-4-carboxylate, which serves as a crucial building block for more complex derivatives and for which reliable experimental data is well-established. The methodologies and characterization techniques described herein are representative of this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents.[1] Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of a wide array of these bioactive molecules.[2] Its structure, featuring a reactive amino group and an ester functional group, makes it a versatile scaffold for further chemical modifications. This guide provides a detailed overview of its synthesis via the Hantzsch thiazole synthesis and a summary of its key characterization data.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most common and efficient method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, such as thiourea.[1]

General Reaction Scheme

The synthesis proceeds via the reaction of thiourea and ethyl bromopyruvate in an alcoholic solvent.[3]

Experimental Protocol

This protocol is adapted from established general methods for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.[3][4]

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Absolute Ethanol

Procedure:

  • To a solution of thiourea (65.69 mmol) in absolute ethanol (70 mL), add ethyl bromopyruvate (72.26 mmol).[4]

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2.5 to 24 hours.[2][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath (0°C).[4]

  • The product will precipitate or crystallize out of the solution.[4] If precipitation is slow, the solution can be concentrated in vacuo and poured into ice water to induce precipitation.[2][3]

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is typically a pale yellow or light brown solid.[2][5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup thiourea Thiourea conditions Absolute Ethanol Reflux (78°C), 2.5-24h ebp Ethyl Bromopyruvate workup Cooling to 0°C Precipitation/Crystallization Filtration Washing with H₂O Drying conditions->workup Reaction Mixture product Ethyl 2-aminothiazole-4-carboxylate workup->product Final Product

Caption: Hantzsch synthesis workflow for Ethyl 2-aminothiazole-4-carboxylate.

Characterization Data

The structure and purity of the synthesized Ethyl 2-aminothiazole-4-carboxylate are confirmed through various analytical techniques.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance Pale yellow to off-white powder[2]
Melting Point 175-180 °C[2]
CAS Number 5398-36-7
Spectroscopic Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference(s)
7.4Singlet1HThiazole H-5[2]
5.8Broad Singlet2H-NH₂[2]
4.32Quartet2H-OCH₂CH₃[2]
1.35Triplet3H-OCH₂CH₃[2]
Solvent: CD₃OD, Frequency: 400 MHz
Chemical Shift (δ ppm)AssignmentReference(s)
167.8C=O (Ester)[2]
161.5C-2 (Thiazole)[2]
148.2C-4 (Thiazole)[2]
116.7C-5 (Thiazole)[2]
61.3-OCH₂CH₃[2]
15.2-OCH₂CH₃[2]
Solvent: CD₃OD, Frequency: 400 MHz
Wavenumber (cm⁻¹)AssignmentReference(s)
3290-NH₂ stretch[2]
1733C=O (Ester) stretch[2]
1615C=N stretch[2]
1540C=C stretch (aromatic)[2]
m/z ValueAssignmentReference(s)
172.03[M]⁺
Note: The exact mass is 172.03064868 Da.

References

An In-depth Technical Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its Core Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific chemical "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" is limited in publicly available scientific literature. This guide provides comprehensive data on the closely related and extensively studied core structure, Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) . This information serves as a valuable reference for researchers investigating derivatives of this scaffold. Additionally, insights into the potential biological activities of 2-(2-aminophenyl)thiazole derivatives are drawn from related compounds.

Core Chemical Properties: Ethyl 2-aminothiazole-4-carboxylate

The foundational molecule, Ethyl 2-aminothiazole-4-carboxylate, is a well-characterized compound. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate
PropertyValueReference
Molecular Formula C₆H₈N₂O₂S[1][2][3]
Molecular Weight 172.20 g/mol [1][2]
CAS Number 5398-36-7[1][2]
Appearance White to pale yellow powder/crystal[3][4]
Melting Point 177-181 °C[1][3]
SMILES CCOC(=O)C1=CSC(=N1)N[1][4]
InChI InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)[1][4]
Purity (Typical) ≥96%[1][2]
Storage Conditions 0-8 °C, protect from light[2][3]
Table 2: Computed Properties of Ethyl 2-aminothiazole-4-carboxylate
PropertyValueReference
Topological Polar Surface Area (TPSA) 93.4 Ų[5]
logP 1.2[5]
Hydrogen Bond Donor Count 1[2][5]
Hydrogen Bond Acceptor Count 5[2][5]
Rotatable Bond Count 3[5]

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most common and well-established method for the synthesis of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[6]

Reaction: Condensation of ethyl bromopyruvate with thiourea.

General Protocol:

  • A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is prepared.[7]

  • The reaction mixture is stirred at 70°C for 1 hour.[7]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[7]

  • The cooled mixture is then poured into ice water, leading to the precipitation of the product.[7]

  • The precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[7]

Diagram of Synthesis Workflow:

G General Synthesis Workflow for Ethyl 2-aminothiazole-4-carboxylate cluster_reactants Reactants cluster_process Reaction Conditions A Thiourea E Reaction Mixture A->E B Ethyl bromopyruvate B->E C Ethanol (Solvent) C->E D 70°C, 1 hour D->E F Cooling to Room Temperature E->F G Precipitation in Ice Water F->G H Filtration and Drying G->H I Ethyl 2-aminothiazole-4-carboxylate (Product) H->I

Caption: Hantzsch thiazole synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃ for analysis.

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of key functional groups (e.g., N-H, C=O, C=N).

    • Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR-FTIR spectrometer.[4]

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern of the compound.

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

Biological and Medicinal Significance

Research on a closely related compound, 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide , has shown potential as a dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), suggesting a promising avenue for the development of novel anticancer therapeutics.[12] This dual-inhibition mechanism is a key strategy in modern drug discovery to overcome resistance and enhance efficacy.

Conceptual Signaling Pathway for a Dual Bcr-Abl/HDAC Inhibitor:

G Conceptual Dual Inhibition Pathway cluster_pathways Cancer Cell Signaling cluster_bcrabl Bcr-Abl Pathway cluster_hdac HDAC Pathway Bcr-Abl Bcr-Abl Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Cancer Progression Cancer Progression Cell Proliferation & Survival->Cancer Progression HDAC HDAC Chromatin Condensation Chromatin Condensation HDAC->Chromatin Condensation Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing Chromatin Condensation->Tumor Suppressor Gene Silencing Tumor Suppressor Gene Silencing->Cancer Progression 2-(2-aminophenyl)thiazole Derivative 2-(2-aminophenyl)thiazole Derivative 2-(2-aminophenyl)thiazole Derivative->Inhibition1 2-(2-aminophenyl)thiazole Derivative->Inhibition2 Inhibition1->Bcr-Abl Apoptosis Apoptosis Inhibition1->Apoptosis Promotes Inhibition2->HDAC Gene Expression Gene Expression Inhibition2->Gene Expression Restores

Caption: Potential dual inhibition of Bcr-Abl and HDAC by a 2-(2-aminophenyl)thiazole derivative.

Applications in Drug Discovery and Development

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are valuable building blocks in medicinal chemistry.[3][13] They serve as key intermediates in the synthesis of targeted therapies, including:

  • Kinase Inhibitors: The 2-aminothiazole scaffold is present in several kinase inhibitors developed for cancer therapy.[14]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: This class of drugs is crucial for the treatment of certain types of cancers.[14]

  • Stearoyl-CoA Desaturase (SCD1) Inhibitors: These are being investigated for their potential in treating metabolic diseases and cancer.[14]

The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[1] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-aminothiazole-4-carboxylate as a core structure for research and development. While data on the specific "this compound" is scarce, the information presented here on its analogue offers a solid foundation for further investigation into this promising class of compounds.

References

Navigating the Synthesis and Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a focused overview of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate. This document outlines the fundamental chemical identifiers of this compound, acknowledging the current landscape of publicly available data.

Core Chemical Identifiers

A crucial starting point for any research endeavor is the accurate identification of the compound of interest. For this compound, the key identifiers are as follows:

IdentifierValue
CAS Number 658076-43-8
IUPAC Name ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate

This data is compiled from available chemical supplier databases.

Current State of Research and Data Availability

While the fundamental identifiers for this compound have been established, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth technical information for this specific molecule. The majority of available research and experimental data pertains to the related, but structurally distinct, compound Ethyl 2-aminothiazole-4-carboxylate .

At present, detailed experimental protocols for the synthesis and application of this compound, extensive quantitative physicochemical and biological data, and its specific involvement in signaling pathways are not widely documented in publicly accessible resources.

Logical Relationship of Compound Identification

The process of characterizing a chemical compound for research and development follows a logical progression, starting with its fundamental identifiers.

Compound_Name This compound CAS_Number CAS: 658076-43-8 Compound_Name->CAS_Number IUPAC_Name IUPAC: ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate Compound_Name->IUPAC_Name Further_Research Further Research and Development CAS_Number->Further_Research IUPAC_Name->Further_Research

Caption: Workflow for Compound Identification.

Future Research Directions

The current lack of extensive data for this compound presents a clear opportunity for novel research. Future investigations could focus on:

  • Development and optimization of synthetic routes: Establishing efficient and scalable methods for its preparation.

  • Physicochemical characterization: A thorough analysis of its properties such as solubility, stability, and spectroscopic data.

  • Biological screening: Investigating its potential activity in various therapeutic areas.

  • Computational studies: Predicting its potential targets and mechanism of action to guide experimental work.

This technical guide underscores the foundational information available for this compound and highlights the significant potential for future research to unlock its scientific and therapeutic value. As new data emerges, this document will be updated to reflect the evolving understanding of this compound.

An In-depth Technical Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents.

Core Structure and Therapeutic Potential

The foundational structure, ethyl 2-aminothiazole-4-carboxylate, serves as a versatile scaffold for the development of a wide array of derivatives. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, including approved drugs. Modifications at the 2-amino and 5-positions of the thiazole ring, as well as alterations to the phenyl group, have led to the discovery of potent and selective therapeutic agents. These compounds have demonstrated significant efficacy in preclinical studies against various cancer cell lines and microbial pathogens.

Synthesis of this compound and Derivatives

The primary synthetic route to the 2-aminothiazole core is the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone or α-halo-β-ketoester with a thiourea or thioamide derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A widely adopted method for the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl bromopyruvate with a substituted thiourea.

Materials:

  • Ethyl bromopyruvate

  • Substituted thiourea (e.g., N-(2-aminophenyl)thiourea)

  • Ethanol

  • Sodium acetate (optional, as a base)

Procedure:

  • A mixture of the substituted thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

  • The reaction mixture is stirred and heated at 70°C for 1 hour.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield the desired ethyl 2-(substituted-amino)thiazole-4-carboxylate.[1]

This general protocol can be adapted for the synthesis of a variety of analogs by using different substituted thioureas.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)GI50 (µM)Reference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[2]
2,4-disubstituted thiazole amide derivative (Compound 28)A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
HT29 (Colon)0.63[2]
Karpas299 (Lymphoma)13.87[2]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a)A549 (Lung)1.3[2]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)A549 (Lung)0.16[2]
HepG2 (Liver)0.13[2]
Thiazole-based chalcone (Compound 62)HepG2 (Liver)Induces 44.3% apoptosis[2]
2-aminothiazole derivative (Compound 23)HepG2 (Liver)0.51 mM[2]
PC12 (Pheochromocytoma)0.309 mM[2]
2-aminothiazole derivative (Compound 24)HepG2 (Liver)0.57 mM[2]
PC12 (Pheochromocytoma)0.298 mM[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[3]
Thiazole derivative 4bHL-60 (Leukemia)Induces G2/M arrest and apoptosis[4]
Thiazole-imine hybrid 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[5]
Arylidene-hydrazinyl-thiazole 4mBxPC-3 (Pancreatic)Reduces survival to 23.85-26.45% at 10 µM[6]
MOLT-4 (Leukemia)Reduces survival to 30.08-33.30% at 10 µM[6]
MCF-7 (Breast)Reduces survival to 44.40-47.63% at 10 µM[6]
Arylidene-hydrazinyl-thiazole 4nBxPC-3 (Pancreatic)Reduces survival to 23.85-26.45% at 10 µM[6]
MOLT-4 (Leukemia)Reduces survival to 30.08-33.30% at 10 µM[6]
MCF-7 (Breast)Reduces survival to 44.40-47.63% at 10 µM[6]
Arylidene-hydrazinyl-thiazole 4rBxPC-3 (Pancreatic)Reduces survival to 23.85-26.45% at 10 µM[6]
MOLT-4 (Leukemia)Reduces survival to 30.08-33.30% at 10 µM[6]
MCF-7 (Breast)Reduces survival to 44.40-47.63% at 10 µM[6]
Antimicrobial Activity

The antimicrobial efficacy of these compounds has been determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole Compound 1Methicillin-resistant Staphylococcus aureus (MRSA)1.3[7]
Thiazole Compound 2 (biphenyl analogue)MRSA2.8 - 5.6[7]
Thiazole Compound 3 (butyne analogue)MRSA2.8 - 5.6[7]
2,4-disubstituted 1,3-thiazole (Compound 38)Bacillus subtilis4.51[8]
Escherichia coli4.60[8]
Aspergillus sp.4.32[8]
Coumarin-thiazole derivative 3Enterobacter cloacaeEqual to Ciprofloxacin[9]
Coumarin-pyrazole derivative 12Bacillus pumilis7.69 (µmol/ml)[9]
Coumarin-thiazole derivative 3Streptococcus faecalis14.34 (µmol/ml)[9]
Coumarin-thiazole derivative 4Streptococcus faecalis3.67 (µmol/ml)[9]
Coumarin-pyrazole derivative 12Streptococcus faecalis15.36 (µmol/ml)[9]
Coumarin-pyrazole derivative 9Enterobacter cloacae22.76 (µmol/ml)[9]

Mechanisms of Action and Signaling Pathways

Research into the mechanisms of action of this compound derivatives has revealed their interaction with several key cellular pathways, particularly in cancer cells.

Cell Cycle Regulation

Certain 2-aminothiazole derivatives have been identified as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (Cdk4/6).[10] Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the release of the E2F transcription factor. This ultimately leads to cell cycle arrest at the G1 phase.[10] Other derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2][4][11]

Cell_Cycle_Regulation cluster_G1_S_Transition G1-S Transition cluster_Inhibition Inhibition by 2-Aminothiazole Derivatives Cdk4_6 Cdk4/6 Rb Rb Cdk4_6->Rb phosphorylates (p) CyclinD Cyclin D CyclinD->Cdk4_6 activates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Cdk4_6 inhibits Apoptosis_Induction cluster_Mitochondrial_Pathway Mitochondrial Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Anticancer_Screening_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture compound_prep Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50/GI50 Values read_absorbance->data_analysis end End data_analysis->end Antimicrobial_Susceptibility_Workflow start Start compound_dilution Prepare Serial Dilutions of Test Compounds in Broth start->compound_dilution inoculum_prep Prepare Standardized Microbial Inoculum compound_dilution->inoculum_prep inoculation Inoculate Microtiter Plate Wells inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually Inspect for Microbial Growth incubation->visual_inspection mic_determination Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->mic_determination end End mic_determination->end

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate belongs to the versatile 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities. While a definitive, singular mechanism of action for this specific molecule remains to be fully elucidated in publicly available literature, extensive research on its close analogs and the broader 2-aminothiazole family points towards a multi-faceted mode of action, primarily centered on the inhibition of key cellular kinases and the modulation of transcription factors involved in cell growth, proliferation, and survival. This technical guide synthesizes the available preclinical data to propose a likely mechanism of action, supported by quantitative data from structurally related compounds, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Kinase Inhibition and Transcriptional Regulation

The primary mechanism of action for many 2-aminothiazole derivatives is the competitive inhibition of the ATP-binding site of various protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole core acts as a scaffold that can be functionalized to achieve selectivity and potency against specific kinases.

Furthermore, derivatives of ethyl 2-aminothiazole-4-carboxylate have been shown to modulate the expression of key transcription factors, suggesting an additional layer of regulatory activity that can impact cellular phenotype and fate.

Inhibition of Pro-Survival and Proliferative Kinase Signaling

A substantial body of evidence indicates that 2-aminothiazole derivatives are potent inhibitors of several kinase families implicated in cancer progression:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition leads to defects in cell division and subsequent apoptosis.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs by 2-aminothiazole compounds can induce cell cycle arrest, preventing cancer cell proliferation.

  • Receptor Tyrosine Kinases (RTKs): This class includes kinases like VEGFR and EGFR, which are crucial for angiogenesis and cell growth. Inhibition of RTK signaling can block tumor growth and metastasis.

  • Intracellular Signaling Kinases: This includes pathways such as PI3K/Akt/mTOR and Raf/MEK/ERK (MAPK), which are central to cell survival, proliferation, and resistance to apoptosis.

Modulation of the Oct3/4 Transcription Factor

A significant finding for a close analog, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2), is its ability to potently induce the expression of the octamer-binding transcription factor 4 (Oct3/4)[1]. Oct3/4 is a master regulator of pluripotency in embryonic stem cells. Its induction in somatic cells is a key step in cellular reprogramming. While the direct link to a therapeutic mechanism of action is still under investigation, the ability to modulate such a fundamental cellular regulator suggests a potential role in differentiation-based therapies or in influencing the plasticity of cancer cells.

Quantitative Data on Analogous Compounds

The following tables summarize the in vitro inhibitory activities of various 2-aminothiazole derivatives against key kinases and cancer cell lines. This data provides a quantitative basis for the proposed mechanism of action.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazole-thiazole derivativesAurora-A110[2]
2-aminophenyl-5-halothiazolesAurora AVaries[3]
Thiazole-pyrimidine derivativesCDK9640 - 2010[4]
Thiazole-phenyl sulfonyl derivativesB-RAFV600E23.1[4]
1,3-thiazole-5-carboxylic acid derivativesCK2400[4]
4-aryl-5-aminomethyl-thiazole-2-aminesROCK II20[5]
Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Thiazole-thiourea derivativesHS 578T (Breast)0.8[3][6]
2-aminothiazole-5-carboxylic acid phenylamidesK563 (Leukemia)Good anti-proliferative effects[6]
Pyrazole-thiazolidinone derivativesHCT116 (Colorectal), MCF-7 (Breast)0.37 - 0.44[2]
Pyrazole-benzothiazole-aminoguanidine derivativesMDA-MB-231 (Breast), MCF-7 (Breast), HepG2 (Liver), SMMC-7721 (Liver)2.23 - 3.75[7]
Ethyl 2-substituted-aminothiazole-4-carboxylate derivativesRPMI-8226 (Leukemia)0.08[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of kinase inhibitors and cytotoxic compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white, flat-bottom plates

    • Luminometer plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell line

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Proposed Kinase Inhibition Pathway Compound Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate RTK Receptor Tyrosine Kinases (VEGFR, EGFR) Compound->RTK Inhibition PI3K PI3K Compound->PI3K Inhibition Raf Raf Compound->Raf Inhibition Aurora_CDK Aurora Kinases & CDKs Compound->Aurora_CDK Inhibition RTK->PI3K RTK->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Arrest Aurora_CDK->CellCycle

Caption: Proposed kinase inhibition signaling pathway for this compound.

G cluster_1 In Vitro Kinase Inhibition Assay Workflow Start Start Step1 Prepare serial dilutions of test compound Start->Step1 Step2 Add compound and kinase to 384-well plate Step1->Step2 Step3 Incubate for compound-enzyme binding Step2->Step3 Step4 Initiate reaction with ATP and substrate Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop reaction and detect ADP with ADP-Glo™ reagent Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Calculate % inhibition and IC50 value Step7->Step8 End End Step8->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G cluster_2 Cell Viability (MTT) Assay Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Treat cells with test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Solubilize formazan crystals with DMSO Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 Step8 Calculate % viability and IC50 value Step7->Step8 End End Step8->End

Caption: Experimental workflow for the cell viability (MTT) assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The likely mechanism of action involves the inhibition of multiple kinases that are crucial for cancer cell proliferation and survival, as well as the potential modulation of key transcription factors.

Future research should focus on:

  • Definitive Target Identification: Elucidating the specific kinase or protein targets of this compound through techniques such as kinome profiling and affinity chromatography.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for the identified targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer.

  • Exploration of the Oct3/4 Induction Mechanism: Investigating the downstream consequences of Oct3/4 modulation and its potential for therapeutic applications.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, offering a solid foundation for further research and development in this promising area of medicinal chemistry.

References

The Untapped Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has spotlighted various heterocyclic scaffolds, with the 2-aminothiazole core emerging as a particularly fruitful template. This technical guide delves into the latent potential of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a kinase inhibitor. While direct empirical data for this specific molecule remains to be published, a comprehensive analysis of structurally analogous compounds reveals a compelling case for its investigation. This document provides an in-depth overview of the established kinase inhibitory activity of the 2-aminophenylthiazole scaffold, detailed experimental protocols for its evaluation, and a forward-looking perspective on its therapeutic promise.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its utility in kinase inhibitor design is well-documented, with the 2-aminothiazole motif serving as a versatile template for developing potent and selective inhibitors. A landmark example is Dasatinib, a powerful pan-Src family kinase inhibitor, which originated from a 2-aminothiazole lead compound.[2] The structural features of this compound, particularly the 2-aminophenyl and the thiazole-4-carboxylate moieties, suggest a high probability of interaction with the ATP-binding pocket of various kinases.

Analysis of Structurally Related Kinase Inhibitors

The kinase inhibitory potential of this compound can be inferred from the extensive research on its structural analogs. Numerous studies have demonstrated that derivatives of 2-aminothiazole and 2-phenylthiazole can potently inhibit a wide array of kinases implicated in oncology and inflammatory diseases.

Table 1: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
Compound ClassTarget Kinase(s)Key Findings & IC50 ValuesReference
Tetrahydrobenzo[d]thiazolesCK2, GSK3βCompound 1g showed dual inhibition with IC50 values of 1.9 µM (CK2) and 0.67 µM (GSK3β). The presence of a carboxyl group was found to be crucial for activity.[3]
Thiazole-based derivativesEGFR, VEGFR-2Compounds 11d and 11f exhibited potent antiproliferative activity with GI50 values of 30 nM and 27 nM, respectively, surpassing the potency of erlotinib.[4]
Thiazole-hydrazone derivativesPI3Kα, mTORCompound 3b demonstrated significant dual inhibitory activity with IC50 values of 0.086 µM for PI3Kα and 0.221 µM for mTOR.[5][6]
Phenylthiazolyl derivativesVEGFR-2Compound 4d (a 3-nitrophenylthiazolyl derivative) displayed potent cytotoxic activity (IC50 = 1.21 µM) and significant VEGFR-2 inhibition.[7]
2-Aminothiazole derivativesCHK1A series of 2-aminothiazole derivatives showed potent inhibition of CHK1 and excellent antiproliferative activity against cancer cell lines.[8]
2-Amino thiazole derivativesAurora KinasesDesigned compounds showed excellent binding interactions with Aurora kinase A, with compound 1a having a docking score of -9.67.[9]

Key Signaling Pathways

The kinases targeted by 2-aminothiazole derivatives are integral components of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of potential inhibitors like this compound.

PI3K_mTOR_Pathway cluster_inhibitor Potential Inhibition by Thiazole Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_Inhibitor_PI3K Thiazole Inhibitor Thiazole_Inhibitor_PI3K->PI3K inhibits Thiazole_Inhibitor_mTOR Thiazole Inhibitor Thiazole_Inhibitor_mTOR->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for thiazole-based kinase inhibitors.

VEGFR_Pathway cluster_inhibitor Potential Inhibition by Thiazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Endothelial Cell Proliferation ERK->Proliferation Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->VEGFR2 inhibits

Caption: The VEGFR-2 signaling cascade, crucial for angiogenesis, is another pathway targeted by novel thiazole derivatives.

Experimental Protocols

To facilitate the investigation of this compound as a kinase inhibitor, the following generalized experimental protocols are provided, based on methodologies reported for analogous compounds.

General Synthesis of 2-Aminophenylthiazole Derivatives

The synthesis of the core scaffold typically involves a Hantzsch thiazole synthesis.

Synthesis_Workflow Start Substituted Acetophenone Reaction1 Hantzsch Thiazole Synthesis Start->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Iodine Iodine Iodine->Reaction1 Aminothiazole 2-Amino-4-phenylthiazole Intermediate Reaction1->Aminothiazole Reaction2 Acetamide Formation Aminothiazole->Reaction2 Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction2 Final_Product 2-substituted-N-(4-substituted- phenylthiazol-2-yl) acetamide Reaction2->Final_Product

Caption: A generalized workflow for the synthesis of 2-aminophenylthiazole derivatives.

Protocol:

  • A mixture of a substituted acetophenone, thiourea, and iodine is heated overnight.

  • The reaction mixture is cooled and extracted with a suitable solvent (e.g., ether).

  • The crude product is purified by recrystallization to yield the 2-amino-4-phenylthiazole intermediate.

  • The intermediate is then reacted with chloroacetyl chloride in the presence of a base (e.g., sodium acetate in glacial acetic acid).

  • The final product is isolated by pouring the reaction mixture over crushed ice and purified by recrystallization.[10]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent, which measures the amount of ATP remaining.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG-2)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[11]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the existing literature on 2-aminothiazole derivatives, several structural features of this compound are noteworthy for their potential contribution to kinase inhibition:

  • The 2-Amino Group: This group can act as a hydrogen bond donor, a common interaction motif in kinase inhibitor binding.

  • The Phenyl Ring: Substitutions on the phenyl ring can be explored to enhance potency and selectivity. The existing amino group at the ortho position may influence the conformation and binding of the molecule.

  • The Thiazole-4-carboxylate Moiety: The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which has been shown in some studies to be crucial for activity.[3] This moiety also provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of this compound and a library of its derivatives with systematic modifications to these key positions. Screening this library against a panel of cancer-relevant kinases will be the first step in unlocking the therapeutic potential of this promising scaffold.

Conclusion

While direct evidence for the kinase inhibitory activity of this compound is currently lacking, the wealth of data on structurally related compounds strongly supports its potential as a valuable starting point for the development of novel kinase inhibitors. The 2-aminophenylthiazole core is a well-validated pharmacophore that has yielded potent inhibitors of multiple kinases. The systematic evaluation of this compound and its derivatives, guided by the established SAR and the experimental protocols outlined in this guide, represents a promising avenue for the discovery of next-generation targeted therapies.

References

The Medicinal Chemistry of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide focuses on a specific derivative, ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a compound of interest for its potential applications in drug discovery, particularly in oncology. While direct experimental data for this specific molecule is limited in publicly available literature, this document provides a comprehensive overview based on established synthetic methodologies for analogous compounds and the well-documented biological activities of the broader 2-aminophenylthiazole class. This guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and biological evaluation, and discusses potential signaling pathway interactions. All quantitative data for structurally related compounds is summarized for comparative analysis, and key experimental workflows are visualized to aid in research and development efforts.

Introduction

The thiazole ring is a fundamental heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Derivatives of 2-aminothiazole, in particular, are integral components of drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The introduction of a substituted phenyl ring at the 2-amino position can significantly modulate the biological activity of the thiazole core, making the 2-(phenylamino)thiazole scaffold a promising area for the development of novel therapeutic agents.

This guide specifically explores the medicinal chemistry landscape of This compound . The presence of the 2-aminophenyl substituent offers a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ethyl carboxylate group at the 4-position also provides a handle for derivatization or can contribute to the molecule's pharmacokinetic profile. Although detailed studies on this exact molecule are not extensively reported, its structural similarity to known kinase inhibitors and other biologically active compounds suggests its potential as a valuable building block or a therapeutic agent in its own right.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be conceptualized based on the well-established Hantzsch thiazole synthesis. A likely route involves the reaction of a substituted thiourea with an α-halo carbonyl compound. To achieve the desired product, a two-step process starting from 2-nitrophenyl isothiocyanate is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the synthesis of an intermediate, ethyl 2-(2-nitrophenylamino)thiazole-4-carboxylate, followed by the reduction of the nitro group to the corresponding amine.

Synthetic Pathway A 2-Nitrophenyl isothiocyanate C Ethyl 2-(2-nitrophenylamino) thiazole-4-carboxylate A->C Reaction with Ethyl bromopyruvate B Ethyl bromopyruvate B->C D Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate C->D Reduction (e.g., SnCl2/HCl) Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, ALK) SRC Src Family Kinases RTK->SRC PI3K PI3K RTK->PI3K SRC->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation AURK Aurora Kinases Mitosis Mitosis AURK->Mitosis Inhibitor Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate (and derivatives) Inhibitor->RTK Potential Inhibition Inhibitor->SRC Inhibitor->PI3K Inhibitor->AURK MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

References

The Versatility of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its close analogue, ethyl 2-aminothiazole-4-carboxylate, are highly versatile and valuable building blocks in the synthesis of a wide array of heterocyclic compounds. Their inherent reactivity, stemming from the presence of multiple nucleophilic and electrophilic sites, allows for the construction of complex molecular architectures, many of which exhibit significant biological activity. This technical guide provides an in-depth exploration of the utility of this scaffold in heterocyclic synthesis, focusing on key reaction pathways, experimental protocols, and the biological relevance of the resulting compounds.

Core Chemical Properties and Reactivity

Ethyl 2-aminothiazole-4-carboxylate serves as a trifunctional scaffold. The primary amino group at the C2 position is a potent nucleophile, readily participating in reactions with electrophiles. The thiazole ring itself contains nitrogen and sulfur heteroatoms that can influence the electron distribution and reactivity of the entire molecule. Finally, the ethyl carboxylate group at the C4 position can be hydrolyzed, reduced, or otherwise modified to introduce further chemical diversity.

The strategic placement of these functional groups enables a variety of cyclization strategies, making it a favored starting material for the synthesis of fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems: Thiazolopyrimidines

One of the most prominent applications of ethyl 2-aminothiazole-4-carboxylate is in the synthesis of thiazolopyrimidines, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Three-Component Reaction for Thiazolo[3,2-a]pyrimidines

A common and efficient method for the synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot, three-component reaction of an aminothiazole, an aldehyde, and a β-ketoester, such as ethyl acetoacetate.[3] This reaction proceeds through a series of condensation and cyclization steps to afford the fused heterocyclic core.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates [3]

A mixture of 2-aminothiazole (1 mmol), an aromatic aldehyde (1 mmol), and ethyl acetoacetate (1.2 mmol) is heated under solvent-free conditions or in a suitable solvent like ethanol, often in the presence of a catalyst such as a Brønsted or Lewis acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and purified by recrystallization.

Reactant 1 (Aldehyde)Reactant 2 (β-ketoester)ProductYield (%)Melting Point (°C)
BenzaldehydeEthyl acetoacetateEthyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate85-95Varies with substitution
4-ChlorobenzaldehydeEthyl acetoacetateEthyl 5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate80-92Varies with substitution
4-MethoxybenzaldehydeEthyl acetoacetateEthyl 5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate88-96Varies with substitution

Note: Yields and melting points are representative and can vary based on specific reaction conditions and substituents.

Reaction Workflow for Thiazolo[3,2-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminothiazole 2-Aminothiazole Mixing_Heating Mixing & Heating (Catalyst) 2-Aminothiazole->Mixing_Heating Aldehyde Aldehyde Aldehyde->Mixing_Heating Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Mixing_Heating Thiazolopyrimidine Thiazolo[3,2-a]pyrimidine Mixing_Heating->Thiazolopyrimidine Water Water Mixing_Heating->Water

Caption: A generalized workflow for the three-component synthesis of thiazolo[3,2-a]pyrimidines.

Synthesis of Thiazolo[4,5-d]pyridazines

The reactivity of the amino group and the adjacent endocyclic nitrogen in ethyl 2-aminothiazole-4-carboxylate can be exploited to construct pyridazine-fused systems. This often involves a multi-step sequence starting with the reaction of the amino group with an appropriate electrophile, followed by cyclization.

A notable example is the synthesis of thiazolo[4,5-d]pyridazinones, which have shown potential as antitumor agents.[4]

Experimental Protocol: Synthesis of Thiazolo[4,5-d]pyridazinone Derivatives [4]

  • Formation of the Thiourea Derivative: Ethyl 2-aminothiazole-4-carboxylate (1 mmol) is reacted with a phenyl isothiocyanate derivative (1.1 mmol) in a suitable solvent like ethanol or DMF. The mixture is typically heated to drive the reaction to completion, yielding the corresponding ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (excess) in ethanol and refluxed. This step converts the ethyl ester to the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is subsequently treated with a benzoyl chloride derivative in a suitable solvent. An in-situ cyclization then occurs to form the final thiazolo[4,5-d]pyridazinone ring system.

IntermediateReagentProductYield (%)
Ethyl 2-aminothiazole-4-carboxylatePhenyl isothiocyanateEthyl 2-(3-phenylthioureido)thiazole-4-carboxylateHigh
Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylateHydrazine hydrate2-(3-Phenylthioureido)thiazole-4-carbohydrazideGood
2-(3-Phenylthioureido)thiazole-4-carbohydrazideBenzoyl chloridePhenyl-substituted thiazolo[4,5-d]pyridazinoneModerate to Good

Note: Yields are qualitative and depend on the specific substrates and reaction conditions.

Biological Significance and Signaling Pathways

The heterocyclic compounds derived from ethyl 2-aminothiazole-4-carboxylate often exhibit a range of biological activities, with many derivatives being investigated as potential therapeutic agents.

Anticancer Activity and DNA Interaction

Certain thiazolopyrimidine derivatives have been shown to possess significant antitumor activity.[5] Molecular docking studies suggest that these compounds can act as DNA intercalators, binding to the minor groove of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_effect Cellular Effect Thiazolopyrimidine Thiazolopyrimidine DNA DNA Thiazolopyrimidine->DNA Binds to minor groove Replication_Block Block DNA Replication DNA->Replication_Block Transcription_Block Block DNA Transcription DNA->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Proposed mechanism of anticancer action for certain thiazolopyrimidine derivatives.

Conclusion

This compound and its non-phenylated counterpart are undeniably powerful and versatile building blocks in the arsenal of medicinal and synthetic chemists. Their ability to readily participate in a variety of chemical transformations, particularly multicomponent and cyclocondensation reactions, provides efficient access to a rich diversity of heterocyclic scaffolds. The demonstrated biological activities of the resulting compounds, especially in the areas of oncology and infectious diseases, underscore the continued importance of this starting material in drug discovery and development. Further exploration of its reactivity is likely to unveil novel heterocyclic systems with unique and potent pharmacological profiles.

References

Spectroscopic and Synthetic Profile of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

The spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate serves as a foundational reference. The introduction of a 2-aminophenyl group is expected to introduce additional signals and shifts in the spectra, which will be discussed in a subsequent section.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.19triplet3H-OCH₂CH
2.36singlet3Hthiazole-4-CH
4.13quartet2H-OCH ₂CH₃
7.69singlet2H-NH

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

Chemical Shift (δ, ppm)Assignment
14.32thiazole-4-C H₃
17.12-OCH₂C H₃
59.72-OC H₂CH₃
107.34thiazole-5-C
159.34thiazole-4-C
161.95C =O
170.21thiazole-2-C

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 2-aminothiazole-4-carboxylate

Wavenumber (cm⁻¹)Assignment
3353N-H stretching
1515C=N stretching
1455C=C stretching
1091C-S-C stretching

Table 4: Mass Spectrometry (MS) Data of Ethyl 2-aminothiazole-4-carboxylate

m/zAssignment
187[M+H]⁺

Predicted Spectroscopic Data for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

The addition of a 2-aminophenyl substituent at the 2-position of the thiazole ring will introduce characteristic signals in the NMR spectra. Based on data for analogous compounds like 2-(2′-aminophenyl)benzothiazole, the following additions to the spectra are anticipated[1]:

  • ¹H NMR: A complex multiplet system in the aromatic region, typically between δ 6.10 and 8.10 ppm, corresponding to the four protons of the aminophenyl ring. A broad singlet for the new amino group (-NH₂) protons would also be expected.

  • ¹³C NMR: Additional signals in the aromatic region (typically between 115 and 150 ppm) corresponding to the six carbons of the aminophenyl ring.

The IR and MS data would also be altered:

  • IR: Additional N-H stretching bands for the aminophenyl amino group, likely in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

  • MS: The molecular ion peak would be significantly higher, corresponding to the increased molecular weight of the target compound.

Experimental Protocols: Synthesis

A plausible synthetic route to this compound is a variation of the Hantzsch thiazole synthesis. This general method involves the reaction of an α-haloketone with a thiourea or thioamide.

General Protocol for Hantzsch Thiazole Synthesis:

  • Reactant Preparation: A mixture of the appropriate α-halocarbonyl compound (in this case, an ethyl 2-halo-3-oxobutanoate) and a substituted thiourea (2-aminophenylthiourea) is prepared.

  • Reaction: The reactants are typically dissolved in a suitable solvent, such as ethanol, and heated under reflux for several hours.

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the final thiazole derivative.

Proposed Synthesis of this compound:

A specific adaptation for the target molecule would involve the reaction of ethyl 2-chloroacetoacetate with 2-aminophenylthiourea .

SynthesisWorkflow Reactant1 Ethyl 2-chloroacetoacetate Reaction Reflux Reactant1->Reaction Reactant2 2-Aminophenylthiourea Reactant2->Reaction Solvent Ethanol Solvent->Reaction Solvent Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Proposed synthetic workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The relationship between the chemical structure and the expected spectroscopic data can be visualized as a logical flow.

SpectroscopyLogic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound ProtonNMR ¹H NMR Signals: - Ethyl Ester Protons - Thiazole Proton - Aminophenyl Protons - Amino Protons Structure->ProtonNMR CarbonNMR ¹³C NMR Signals: - Ethyl Ester Carbons - Thiazole Carbons - Aminophenyl Carbons Structure->CarbonNMR IR Key Vibrational Bands: - N-H Stretch (Amine) - C=O Stretch (Ester) - C=N Stretch (Thiazole) - Aromatic C=C Stretch Structure->IR MS Molecular Ion Peak: - Corresponds to Molecular Weight Structure->MS

Relationship between molecular structure and expected spectroscopic data.

References

Navigating the Physicochemical Landscape of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is limited. This guide provides a comprehensive framework of established methodologies and general principles for researchers to conduct their own empirical studies. The presented tables and figures are illustrative templates to be populated with experimental data.

Introduction: Characterizing a Novel Thiazole Derivative

This compound is a heterocyclic compound featuring a substituted aminophenyl group attached to a thiazole ethyl ester core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. A thorough understanding of a compound's solubility and stability is fundamental to its development as a potential therapeutic agent, influencing everything from formulation design to its ultimate bioavailability and shelf-life. This technical guide outlines the critical studies and experimental protocols required to build a comprehensive physicochemical profile of this molecule.

Predicted Physicochemical Properties and Stability Liabilities

The chemical structure of this compound suggests several potential areas of physicochemical sensitivity. A proactive assessment of these liabilities is crucial for designing robust experimental studies.

Property / LiabilityStructural MoietyPotential Impact & Considerations
Aqueous Solubility Entire MoleculeThe aromatic rings contribute to hydrophobicity, potentially limiting aqueous solubility. The amino group offers a site for salt formation to enhance solubility.
Hydrolytic Instability Ethyl CarboxylateThe ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave it into the corresponding carboxylic acid and ethanol.[1][2][3]
Oxidative Sensitivity 2-Aminophenyl GroupAromatic amines can be prone to oxidation, leading to the formation of colored degradation products. This can be influenced by atmospheric oxygen, trace metals, and peroxides.
Photochemical Instability Aromatic SystemThiazole and aminophenyl rings contain chromophores that can absorb UV/Visible light, potentially leading to photodegradation.[4] Studies on other thiazole-containing compounds have shown that substituents, such as aryl rings, can influence this process.[4]
Thermal Stability Entire MoleculeThe overall stability of the molecule when exposed to heat needs to be determined to define appropriate storage and manufacturing conditions.[5]

Aqueous Solubility Assessment

Determining the solubility of a compound is a critical first step in preclinical development. It dictates the feasible concentration for in vitro assays and informs formulation strategies for in vivo studies. Both kinetic and thermodynamic solubility are important parameters.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[7]

Objective: To determine the equilibrium concentration of this compound in various aqueous media.

Materials:

  • This compound (solid)

  • Selection of aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 phosphate-buffered saline)

  • Purified water

  • Co-solvents if required (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

  • Add a known volume of the desired aqueous medium to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is recommended to first centrifuge the vials.

  • Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. Discard the initial portion of the filtrate to prevent errors from drug adsorption to the filter material.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear overview of the compound's solubility under different conditions.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 N HCl1.225[Experimental Data][Calculated Data]
Acetate Buffer4.525[Experimental Data][Calculated Data]
Phosphate Buffer6.825[Experimental Data][Calculated Data]
Phosphate-Buffered Saline7.425[Experimental Data][Calculated Data]
Purified Water~7.025[Experimental Data][Calculated Data]
0.1 N HCl1.237[Experimental Data][Calculated Data]
Phosphate-Buffered Saline7.437[Experimental Data][Calculated Data]

Visualization: Solubility Workflow

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Aqueous Media (Varying pH) A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Report Solubility Data F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a critical component of this assessment.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of the drug substance to identify likely degradation products and demonstrate the specificity of the analytical method.[5][9][10]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • After the specified exposure time, neutralize the samples if necessary (e.g., after acid/base hydrolysis).

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the stressed samples and the control sample by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradants.[11]

Stress Conditions:

  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M HCl.

    • Conditions: Heat at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 8, 24 hours). The conditions should be adjusted to achieve target degradation (typically 5-20%).[8]

    • Termination: Neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M NaOH.

    • Conditions: Store at room temperature or heat gently (e.g., 40°C) for a set duration. Basic hydrolysis of esters is often rapid.

    • Termination: Neutralize with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

    • Conditions: Store at room temperature for a specified duration (e.g., 24 hours).

  • Thermal Degradation:

    • Conditions: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 24-72 hours).[5] Also, test a solution of the compound under reflux conditions.

  • Photostability:

    • Conditions: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation: Forced Degradation Summary

The results should be summarized to show the compound's lability under each stress condition.

Stress ConditionReagent/ParametersDuration% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control None-100.00.00-
Acid Hydrolysis 0.1 M HCl, 60°C24h[Data][Data][Data][Data]
Base Hydrolysis 0.1 M NaOH, RT8h[Data][Data][Data][Data]
Oxidation 3% H₂O₂, RT24h[Data][Data][Data][Data]
Thermal (Solid) 80°C48h[Data][Data][Data][Data]
Thermal (Solution) 60°C24h[Data][Data][Data][Data]
Photolytic ICH Q1B-[Data][Data][Data][Data]

RRT = Relative Retention Time

Visualization: Forced Degradation Workflow

G cluster_stress Application of Stress Conditions cluster_analysis Analysis & Evaluation Start Prepare Drug Substance Solution (e.g., 1 mg/mL) & Solid Sample A Acid Hydrolysis (HCl, Heat) Start->A B Base Hydrolysis (NaOH, Heat) Start->B C Oxidation (H₂O₂) Start->C D Thermal (Heat, Solid/Solution) Start->D E Photolytic (ICH Q1B Light) Start->E F Neutralize & Dilute Samples A->F B->F C->F D->F E->F G Analyze via Stability-Indicating HPLC-PDA-MS Method F->G H Assess Peak Purity G->H I Identify & Characterize Degradation Products H->I J Determine Degradation Pathway I->J

Caption: Workflow for Forced Degradation Studies.

Conclusion

A systematic investigation of the solubility and stability of this compound is essential for its progression as a drug candidate. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to understand the compound's physicochemical properties. This knowledge is paramount for developing robust formulations, ensuring analytical method suitability, and defining appropriate storage conditions, thereby paving the way for successful further development.

References

The Emerging Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in Novel Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs. This technical guide focuses on the therapeutic potential of a specific, yet underexplored derivative: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate . While direct research on this particular molecule is limited, this paper will extrapolate its potential by examining the extensive body of work surrounding the 2-aminothiazole core and its derivatives. We will delve into established synthetic routes, known biological activities of related compounds, and potential mechanisms of action, providing a roadmap for future research and development of this promising scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a recurring motif in numerous pharmaceuticals, valued for its ability to engage with a variety of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[3][4][5] Notably, this core is integral to the structure of successful drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, underscoring its therapeutic relevance.[2][6] The ethyl 2-aminothiazole-4-carboxylate backbone, in particular, serves as a crucial synthetic intermediate for creating diverse libraries of bioactive molecules.[4][5][7] The introduction of a 2-aminophenyl substituent is hypothesized to enhance biological activity by providing additional hydrogen bonding and potential for further functionalization, making this compound a compelling candidate for novel drug discovery programs.

Synthetic Pathways

The synthesis of the core structure, ethyl 2-aminothiazole-4-carboxylate, is well-established, primarily through the Hantzsch thiazole synthesis. This versatile method allows for the generation of a wide range of derivatives.

General Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The standard synthesis involves the reaction of an α-haloketone with a thiourea derivative.[8] For ethyl 2-aminothiazole-4-carboxylate, the common starting materials are ethyl bromopyruvate and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis [9]

  • Reaction Setup: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

  • Reaction Conditions: The mixture is stirred at 70°C for 1 hour.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature.

  • Isolation: The cooled reaction mixture is poured into ice water, leading to the precipitation of the product.

  • Purification: The precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.

Proposed Synthesis of this compound

To synthesize the target compound, a substituted thiourea, specifically 1-(2-aminophenyl)thiourea, would be utilized in the Hantzsch synthesis.

Experimental Protocol: Proposed Synthesis

  • Synthesis of 1-(2-aminophenyl)thiourea: This intermediate can be prepared by reacting 1,2-phenylenediamine with an isothiocyanate source.

  • Hantzsch Condensation: 1-(2-aminophenyl)thiourea (1.2 mmol) is reacted with ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

  • Reaction and Work-up: The reaction is heated and subsequently worked up following the general Hantzsch protocol described above to yield the target compound.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis (Hantzsch) 1,2-phenylenediamine 1,2-phenylenediamine 1-(2-aminophenyl)thiourea 1-(2-aminophenyl)thiourea 1,2-phenylenediamine->1-(2-aminophenyl)thiourea Isothiocyanate Isothiocyanate Isothiocyanate->1-(2-aminophenyl)thiourea Ethyl bromopyruvate Ethyl bromopyruvate This compound This compound Ethyl bromopyruvate->this compound 1-(2-aminophenyl)thiourea->this compound

Proposed synthetic workflow for the target compound.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is not available in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

The 2-aminothiazole scaffold is a prominent feature in many anticancer agents.[6][10] Derivatives have shown potent activity against a wide range of cancer cell lines, including leukemia, breast, lung, and colon cancers.[6][10] For instance, certain ethyl 2-substituted-aminothiazole-4-carboxylate derivatives have demonstrated significant antitumor activity.[10]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC50 / GI50Reference
DasatinibK563 leukemia11.08 µM (IC50)[10]
2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 leukemia16.3 µM (IC50)[10]
Ethyl 2-substituted-aminothiazole-4-carboxylate derivativeRPMI-8226 leukemia0.08 µM (GI50)[10]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T breast cancer0.8 µM (IC50)[4][5]
Antimicrobial and Anti-inflammatory Potential

Derivatives of 2-aminothiazole are also known for their antimicrobial and anti-inflammatory properties.[3][5] The scaffold is a key component in some nonsteroidal anti-inflammatory drugs and has been investigated for its efficacy against various bacterial and fungal strains.[2]

Potential Signaling Pathways and Mechanism of Action

Given the prevalence of the 2-aminothiazole core in kinase inhibitors, it is plausible that this compound could exert its anticancer effects through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

A hypothetical mechanism of action could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/Akt/mTOR pathway. The aminophenyl group could potentially form crucial hydrogen bonds within the ATP-binding pocket of these kinases.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Target Compound Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Target Compound->RTK Inhibition Target Compound->PI3K Inhibition

Hypothetical signaling pathway inhibition.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, scaffold for novel drug discovery. Based on the well-documented and diverse biological activities of the broader 2-aminothiazole family, this specific derivative warrants further investigation. Future research should focus on:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route for the title compound and its derivatives.

  • Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features for optimal activity and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring system. These guidelines are intended for researchers and scientists in the field of organic synthesis and drug discovery, offering a procedural basis for obtaining this key chemical intermediate.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to many pharmacologically active molecules.[1][2] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring.[5][6] The reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6] This protocol adapts the classical Hantzsch reaction for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents.

Reaction Scheme

The Hantzsch synthesis of this compound proceeds via the reaction of ethyl bromopyruvate with 2-aminophenylthiourea.

DOT Script of the Reaction Scheme:

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product Ethyl_bromopyruvate Ethyl bromopyruvate plus + 2-Aminophenylthiourea 2-Aminophenylthiourea arrow Ethanol, Reflux Target_Molecule This compound arrow->Target_Molecule

Caption: General reaction scheme for the Hantzsch synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for thiazole derivatives synthesized via the Hantzsch reaction. Note that the specific values for this compound should be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 2-aminothiazole-4-carboxylateC₆H₈N₂O₂S172.20[7][8][9]93-99[10]177-181[9]
Ethyl 2-amino-4-methylthiazole-5-carboxylateC₇H₁₀N₂O₂S186.2372[11]178-179[11]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • Ethyl bromopyruvate

  • 2-Aminophenylthiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenylthiourea (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirring solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[10][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[10]

  • Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

DOT Script of the Experimental Workflow:

Workflow A 1. Dissolve 2-Aminophenylthiourea in Ethanol B 2. Add Ethyl Bromopyruvate A->B Dropwise C 3. Reflux Reaction Mixture (2-4h) B->C Heat D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice-Water D->E F 6. Neutralize with NaHCO3 E->F G 7. Filter the Solid Product F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Ethanol H->I J 10. Dry Under Vacuum I->J

Caption: Step-by-step workflow for the synthesis.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch reaction for thiazole synthesis is a well-established mechanism that involves several key steps.[5][6][13]

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone, displacing the halide ion.

  • Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to form the aromatic thiazole ring.

DOT Script of the Hantzsch Reaction Mechanism:

Mechanism Start Thioamide + α-Haloketone Step1 Nucleophilic Attack by Sulfur Start->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N attacks C=O) Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Thiazole Ring Step3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The Hantzsch reaction provides a reliable and efficient pathway for the synthesis of this compound. The protocol outlined in this document offers a clear and detailed procedure that can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions to achieve higher yields and purity.

References

Application Note and Protocol for the Purification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the purification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical research and drug development. The purification strategies detailed herein, including recrystallization and column chromatography, are designed to yield a high-purity compound suitable for subsequent synthetic steps and biological screening. This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural motifs, which are prevalent in a variety of biologically active molecules. The presence of the 2-aminophenyl and thiazole-4-carboxylate moieties makes it a versatile building block for the synthesis of novel therapeutic agents. Achieving high purity of this intermediate is critical to ensure the integrity of downstream reactions and the reliability of biological data. This protocol outlines a robust purification procedure following a proposed synthesis based on the well-established Hantzsch thiazole synthesis.

Proposed Synthesis Overview

A plausible and widely used method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis.[1][2][3] This involves the condensation of an α-halocarbonyl compound with a thioamide. For the target compound, this would entail the reaction of 2-aminobenzothioamide with ethyl bromopyruvate.

Reaction Scheme:

  • Reactants: 2-Aminobenzothioamide and Ethyl bromopyruvate

  • Product: this compound

  • Byproducts and Impurities: Unreacted starting materials, side-reaction products (e.g., from self-condensation of ethyl bromopyruvate), and residual solvent.

Understanding the potential impurities is crucial for developing an effective purification strategy. The primary impurities are likely to be the starting materials, which differ in polarity from the desired product.

Purification Protocols

Two primary methods for the purification of the crude product are presented: recrystallization for initial purification and column chromatography for achieving high purity.

3.1. Protocol 1: Recrystallization

Recrystallization is an effective technique for removing a significant portion of impurities from the crude reaction mixture, especially unreacted starting materials. The choice of solvent is critical for successful recrystallization.

3.1.1. Materials and Reagents

  • Crude this compound

  • Ethanol (95%)

  • Activated Charcoal

  • Deionized Water

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum flask

3.1.2. Experimental Procedure

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

3.2. Protocol 2: Column Chromatography

For obtaining highly pure this compound, column chromatography is the recommended method.[4][5][6] This technique separates compounds based on their differential adsorption onto a stationary phase.

3.2.1. Materials and Reagents

  • Recrystallized or crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

3.2.2. Experimental Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: Dissolve the compound in a minimum amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purification Method Comparison

ParameterRecrystallizationColumn Chromatography
Purity Achieved 90-95%>98%
Yield Moderate to HighModerate
Time Required 2-4 hours4-8 hours
Scale Grams to KilogramsMilligrams to Grams
Complexity LowHigh

Table 2: Expected Analytical Data for Purified this compound

AnalysisExpected Result
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.8 (s, 1H, thiazole-H), ~7.5-6.8 (m, 4H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~4.2 (br s, 2H, NH₂), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~168 (C=O, ester), ~162 (C=O, thiazole C2), ~145 (thiazole C4), ~145-120 (Ar-C), ~118 (thiazole C5), ~61 (OCH₂), ~14 (CH₃)
Mass Spectrum (ESI+) m/z 249.07 [M+H]⁺

Note: The predicted NMR chemical shifts are estimates based on the chemical structure and may vary slightly.

Visualizations

purification_workflow cluster_synthesis Proposed Synthesis cluster_purification Purification Protocol synthesis Hantzsch Thiazole Synthesis: 2-Aminobenzothioamide + Ethyl bromopyruvate crude_product Crude Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate synthesis->crude_product recrystallization Protocol 1: Recrystallization (Ethanol) crude_product->recrystallization column_chromatography Protocol 2: Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) crude_product->column_chromatography recrystallization->column_chromatography Optional, for higher purity analysis Purity Analysis (TLC, NMR, MS) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

tlc_analysis cluster_spots tlc_plate TLC Plate Analysis Start Crude Fractions Pure start_spot crude_spot1 crude_spot2 crude_spot3 frac_spot1 frac_spot2 pure_spot

Caption: Representative TLC analysis for monitoring purification progress.

References

Application Notes and Protocols: "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" and its derivatives have emerged as a promising class of molecules in the development of novel anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3] This document provides a comprehensive overview of the application of this scaffold in anticancer drug discovery, including detailed synthetic protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives of the ethyl 2-(substituted-amino)thiazole-4-carboxylate scaffold against several human cancer cell lines. The data, presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, offer a quantitative measure for comparing the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Ethyl 2-(substituted-amido)thiazole-4-carboxylate Derivatives

Compound IDR Group (Substitution on 2-amino group)Cancer Cell LineActivity (µM)MetricReference
1 3-(Diethylamino)propanamidoRPMI-8226 (Leukemia)0.08GI50[1]
2 BenzamidoL1210 (Leukemia)0.2 - 1.0IC50[1]
3 AlkyamidoL1210 (Leukemia)4.0 - 8.0IC50[1]

Table 2: In Vitro Anticancer and Enzyme Inhibitory Activity of Thiazole Derivatives as PI3K/mTOR Inhibitors

Compound IDCancer Cell Line / EnzymeIC50 (µM)Reference
Thiazole Derivative 18 A549 (Lung)0.50 - 4.75[3]
MCF-7 (Breast)0.50 - 4.75[3]
U-87 MG (Glioblastoma)0.50 - 4.75[3]
HCT-116 (Colon)0.50 - 4.75[3]
Benzothiazole Derivative 19 MCF-7 (Breast)0.30 - 0.45[3]
U87 MG (Glioblastoma)0.30 - 0.45[3]
A549 (Lung)0.30 - 0.45[3]
HCT116 (Colon)0.30 - 0.45[3]
Thiazole Derivative 3b PI3Kα0.086[4]
mTOR0.221[4]

Table 3: Anticancer Activity of Other Notable Thiazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Thiazolopyridazine 88 2-Thioureido substitutedHS 578T (Breast)0.8[2][5]
Disubstituted Thiazole 28 2,4-disubstituted amideHT29 (Colon)0.63[1]
A549 (Lung)8.64[1]
HeLa (Cervical)6.05[1]
Karpas299 (Lymphoma)13.87[1]

Experimental Protocols

Synthesis of this compound and its Derivatives

Step 1: Synthesis of N-(2-aminophenyl)thiourea

  • Materials:

    • o-Phenylenediamine

    • Ammonium thiocyanate

    • Hydrochloric acid (concentrated)

    • Water

    • Ethanol

  • Procedure: a. In a round-bottom flask, dissolve o-phenylenediamine in a mixture of water and concentrated hydrochloric acid. b. Cool the solution in an ice bath and add a solution of ammonium thiocyanate in water dropwise with constant stirring. c. After the addition is complete, heat the reaction mixture under reflux for 2-3 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. f. Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-(2-aminophenyl)thiourea.

Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)

  • Materials:

    • N-(2-aminophenyl)thiourea (from Step 1)

    • Ethyl bromopyruvate

    • Ethanol

    • Sodium acetate (or another suitable base)

  • Procedure: a. Dissolve N-(2-aminophenyl)thiourea in ethanol in a round-bottom flask.[6] b. Add ethyl bromopyruvate to the solution and stir the mixture at room temperature.[6] c. Add a base, such as sodium acetate, to the reaction mixture to facilitate the cyclization. d. Heat the reaction mixture to reflux for 4-6 hours.[6] e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. g. Filter the solid, wash it with water, and dry it. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford pure this compound.

Step 3: Synthesis of Amide Derivatives (Example)

  • Materials:

    • This compound

    • Desired carboxylic acid (e.g., 3-(diethylamino)propanoic acid)

    • Coupling agent (e.g., DCC, EDC)

    • Base (e.g., triethylamine)

    • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Procedure: a. Dissolve this compound and the desired carboxylic acid in an anhydrous solvent. b. Add a coupling agent and a base to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Upon completion, filter off any solid byproducts and concentrate the filtrate under reduced pressure. f. Purify the residue by column chromatography to obtain the desired amide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

  • Materials:

    • Human cancer cell line(s) of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure: a. Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. b. Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only). c. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. d. MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals. e. Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. f. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. g. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Visualizations

Signaling Pathway

Many derivatives of the ethyl 2-aminothiazole-4-carboxylate scaffold have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel anticancer agents based on the "this compound" scaffold.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis_Core Synthesis of Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Derivatization Derivatization Synthesis_Core->Derivatization Purification Purification & Characterization Derivatization->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Derivatization SAR Studies

Caption: General workflow for anticancer drug discovery with thiazole derivatives.

References

Application Notes and Protocols: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" represents a key scaffold in this class. Its structural features, combining a 2-aminothiazole core with a phenyl substituent, offer opportunities for further chemical modification to enhance antimicrobial potency and selectivity. This document provides an overview of the application of this compound and its derivatives in antimicrobial drug development, including synthesis protocols, methods for antimicrobial evaluation, and insights into their potential mechanisms of action.

Synthesis of this compound Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[1][2] This typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3] For the synthesis of derivatives of "this compound," a common starting point is the reaction of a substituted 2-amino-thiophenol with an appropriate α-halo-β-ketoester.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

A general method for synthesizing ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl bromopyruvate with a substituted thiourea in an alcoholic solvent.[4]

Materials:

  • Ethyl bromopyruvate

  • Substituted thiourea (e.g., N-(2-aminophenyl)thiourea)

  • Ethanol

  • Ice-cold water

Procedure:

  • A mixture of the substituted thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared.

  • The reaction mixture is stirred at 70°C for 1 hour.[4]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water.

  • The resulting precipitate is collected by filtration and dried to yield the target ethyl 2-(substituted-amino)thiazole-4-carboxylate.[4]

A visual representation of a generalized Hantzsch synthesis for ethyl 2-aminothiazole-4-carboxylate is provided below.

Hantzsch_Synthesis Thiourea Thiourea Ethanol Ethanol, 70°C Thiourea->Ethanol EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Ethanol Product Ethyl 2-aminothiazole-4-carboxylate Ethanol->Product Condensation

Figure 1: Generalized Hantzsch Thiazole Synthesis.

Application in Antimicrobial Drug Development

Derivatives of "this compound" have been investigated for their potential as antimicrobial agents against a range of pathogens. While specific data for the parent compound is limited in the reviewed literature, numerous studies on its derivatives demonstrate significant antibacterial and antifungal activity.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various 2-aminothiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for some 2-aminothiazole derivatives against common microbial strains. It is important to note that these are for derivatives and not the specific title compound.

Compound TypeTest OrganismMIC (µg/mL)Reference
2-Aminothiazole DerivativesStaphylococcus aureus2 - 16[5]
Methicillin-resistant Staphylococcus aureus (MRSA)2 - 4[5]
Trifluoromethoxy substituted aminothiazolesStaphylococcus aureus strains2 - 16[5]
N-Oxazolyl- and N-ThiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[6][7]
Gram-positive bacteria31.25 - 62.5[7]
Candida albicans31.25 - 62.5[7]
2,4-disubstituted 1,3-thiazole derivativesBacillus subtilis3.92 - 4.11[8]
Escherichia coli3.39 - 4.23[8]

Experimental Protocols for Antimicrobial Evaluation

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the test organism (e.g., adjusted to 0.5 McFarland standard)

  • Positive control (a known effective antibiotic)

  • Negative control (broth only)

  • Solvent control (broth with the solvent used to dissolve the test compound)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control, a negative control, and a solvent control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The workflow for a typical broth microdilution assay is illustrated below.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature and Time C->D E Visually Inspect for Growth and Determine MIC D->E

Figure 2: Workflow of Broth Microdilution Assay.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives is believed to occur through various mechanisms, primarily involving the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] It introduces negative supercoils into the DNA, a process that is vital for bacterial survival. Several studies have identified DNA gyrase as a key target for thiazole-based antimicrobial agents.[9][10][11] These compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[11][12] This leads to the disruption of DNA replication and ultimately, bacterial cell death.

The proposed mechanism of DNA gyrase inhibition is depicted below.

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative GyrB DNA Gyrase (GyrB Subunit) Thiazole->GyrB Binds to ATP_Binding Inhibition of ATP Binding GyrB->ATP_Binding DNA_Supercoiling Disruption of DNA Supercoiling ATP_Binding->DNA_Supercoiling DNA_Replication Inhibition of DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 3: Proposed Mechanism of DNA Gyrase Inhibition.
Disruption of Bacterial Cell Membrane

Another proposed mechanism of action for some 2-aminothiazole derivatives is the disruption of the bacterial cell membrane.[13] These compounds can interact with the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of intracellular components. This loss of membrane integrity disrupts essential cellular processes and results in bacterial cell death.

The logical relationship of bacterial membrane disruption is as follows.

Membrane_Disruption Thiazole Aminothiazole Derivative Membrane Bacterial Cell Membrane Thiazole->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Figure 4: Mechanism of Bacterial Membrane Disruption.

Conclusion

"this compound" and its derivatives represent a valuable scaffold for the development of new antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated antimicrobial potential, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, antimicrobial evaluation, and mechanistic understanding of this important class of compounds in the ongoing effort to combat antimicrobial resistance. Future work should focus on synthesizing and evaluating the specific antimicrobial activity of "this compound" to fully elucidate its potential.

References

Application Notes and Protocols: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a Versatile Intermediate for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a key building block for the synthesis of novel antifungal compounds. The following sections detail the underlying mechanism of action, present quantitative antifungal activity data for derived compounds, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of new antifungal agents with novel mechanisms of action or improved efficacy. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antifungal properties. This compound is a key intermediate, offering multiple reactive sites for chemical modification to generate diverse libraries of potential antifungal candidates. Its unique structure serves as a scaffold for the synthesis of derivatives, such as Schiff bases and amides, which have shown significant activity against various fungal pathogens.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Thiazole-based antifungal agents, similar to the well-established azole antifungals, primarily exert their effect by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[2]

The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[1] This disruption of the normal sterol profile alters the physical properties of the fungal membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth or cell death.[1] The specificity of this target to fungi provides a therapeutic window, as mammalian cells utilize a different sterol, cholesterol, in their membranes.[2]

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the point of inhibition by thiazole derivatives.

Ergosterol_Biosynthesis_Pathway substrate substrate enzyme enzyme inhibitor inhibitor product product AcetylCoA Acetyl-CoA HMGCoA_reductase HMG-CoA reductase AcetylCoA->HMGCoA_reductase multiple steps HMGCoA HMG-CoA Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP multiple steps FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene_synthase Squalene synthase FPP->Squalene_synthase Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated intermediate Ergosterol Ergosterol Intermediate->Ergosterol multiple steps HMGCoA_reductase->Mevalonate Squalene_synthase->Squalene Lanosterol_synthase Lanosterol synthase Squalene_epoxidase->Lanosterol_synthase Lanosterol_synthase->Lanosterol CYP51->Intermediate Thiazole Thiazole Derivatives Thiazole->CYP51

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Thiazole Derivatives.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various thiazole derivatives against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of Thiazole Schiff Base Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff Base 2a¹Candida albicans (ATCC 60387)Zone of Inhibition: 20.0 mmNystatinZone of Inhibition: 19.3 mm
Schiff Base 2b¹Candida glabrata (ATCC 62934)Zone of Inhibition: 21.0 mmNystatinZone of Inhibition: 19.1 mm
Thiazole Hydrazone 7j²C. glabrata, F. oxysporum, A. flavus, A. niger, C. neoformans0.2 - 40Not SpecifiedNot Specified
Thiazole Hydrazone 7k²C. glabrata, F. oxysporum, A. flavus, A. niger, C. neoformans0.2 - 40Not SpecifiedNot Specified

¹Data from a study on Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate.[3][4] ²Data for imidazole-thiazole coupled derivatives.

Table 2: Antifungal Activity of Other Thiazole Derivatives

Compound/Derivative SeriesFungal SpeciesMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (ATCC 2091 & 10231)0.015–3.91NystatinSimilar activity
2,4-disubstituted-1,3-thiazole derivativesCandida spp.Generally activeFluconazole-
2-amino-4,5-diarylthiazole derivative 5a8Candida albicans (Fluconazole-resistant)9 µM (MIC₈₀)Fluconazole-
Thiazolylhydrazone derivativeCryptococcus neoformans0.5–32.0Not SpecifiedNot Specified
Hydrazine-thiazole derivativesCryptococcus species0.45 to 31.2 µMFluconazole, Amphotericin BNot specified in direct comparison

Experimental Protocols

This section provides detailed methodologies for the synthesis of antifungal thiazole derivatives starting from this compound and for the evaluation of their antifungal activity.

Protocol 1: Synthesis of Thiazole Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Thiazole Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound and various acyl chlorides or carboxylic acids.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Triethylamine (TEA) or a suitable coupling agent (e.g., EDCI)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure (using Acyl Chloride):

  • Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.

  • Characterize the final product using appropriate analytical techniques.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Synthesized thiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

  • Standard antifungal drug (e.g., Fluconazole)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized thiazole derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum (no compound).

    • Sterility Control: A well containing 200 µL of RPMI-1640 medium (no inoculum).

    • Reference Drug Control: Perform serial dilutions of a standard antifungal drug as a positive control.

  • Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure absorbance at a suitable wavelength (e.g., 530 nm).

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting intermediate to the evaluation of novel antifungal compounds.

Antifungal_Drug_Development_Workflow start_material start_material process process product product evaluation evaluation outcome outcome start This compound synthesis Chemical Synthesis (e.g., Schiff Base or Amide formation) start->synthesis derivatives Library of Thiazole Derivatives synthesis->derivatives screening Antifungal Activity Screening (MIC Determination) derivatives->screening hit_id Hit Compound Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for the Development of Antifungal Thiazole Derivatives.

References

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors from Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of histone deacetylase (HDAC) inhibitors utilizing Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a key building block. This document includes detailed synthetic protocols, methodologies for crucial biological assays, and visual representations of workflows and signaling pathways to facilitate research and development in this area.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of both histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDACs attractive therapeutic targets.

The general pharmacophore model for an HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. This compound provides a versatile scaffold that can be readily functionalized to incorporate the necessary linker and zinc-binding moieties to generate potent HDAC inhibitors.

Data Presentation: In Vitro Activity of Thiazole-Based HDAC Inhibitors

The following tables summarize the in vitro inhibitory activity of various thiazole-based HDAC inhibitors against specific HDAC isoforms and their cytotoxic effects on different cancer cell lines, as reported in the literature.

Table 1: Inhibitory Activity of Thiazole-Based Compounds against HDAC Isoforms

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC4 IC₅₀ (µM)HDAC6 IC₅₀ (µM)HDAC8 IC₅₀ (µM)Reference
5f -0.010---[1]
SAHA -0.025---[1]
9a ->100>100>100>100[2]
9b ->100>100>100>100[2]
9c ->10048.8>100>100[2]
Vorinostat -0.031.90.020.28[2]
15a 0.019----[3]
15d 0.023----[3]

Note: "-" indicates data not available.

Table 2: Cytotoxicity of Thiazole-Based HDAC Inhibitors against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
5f SW620ColonLow µM range[1]
5f PC-3ProstateLow µM range[1]
5f NCI-H23LungLow µM range[1]
SAHA SW620ColonLow µM range[1]
SAHA PC-3ProstateLow µM range[1]
SAHA NCI-H23LungLow µM range[1]
15a HepG2Liver0.13[3]
15d HepG2Liver0.15[3]
SAHA HepG2Liver1.87[3]

Experimental Protocols

Protocol 1: Synthesis of a Thiazole-Based Hydroxamic Acid HDAC Inhibitor

This protocol describes a potential synthetic route to a hydroxamic acid-containing HDAC inhibitor starting from this compound. The synthesis involves the acylation of the aniline nitrogen with a linker, followed by conversion of the ester to a hydroxamic acid.

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of an appropriate acyl chloride or anhydride containing the desired linker moiety (e.g., 6-(Boc-amino)hexanoyl chloride) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group (if applicable)

  • Dissolve the Boc-protected intermediate from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Step 3: Formation of the Hydroxamic Acid

  • Dissolve the ester intermediate from Step 1 (or the deprotected amine from Step 2, which would then be coupled to a cap group) in a mixture of methanol (MeOH) and tetrahydrofuran (THF).

  • Prepare a solution of hydroxylamine hydrochloride (excess, e.g., 10 eq) and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (excess, e.g., 10 eq) in water.

  • Add the aqueous hydroxylamine solution to the solution of the ester at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final hydroxamic acid product by recrystallization or column chromatography.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against HDAC enzymes.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the recombinant HDAC enzyme and the fluorogenic HDAC substrate in HDAC assay buffer according to the manufacturer's instructions.

  • Reaction Setup :

    • In a 96-well black microplate, add the HDAC assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

    • Add the diluted recombinant HDAC enzyme to all wells except the blank.

  • Pre-incubation : Gently mix the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation : Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation : Mix and incubate the plate at 37°C for 30-60 minutes.

  • Stop and Develop : Add the developer solution containing a stop solution (e.g., Trichostatin A) to each well. This stops the HDAC reaction and allows for the development of the fluorescent signal.

  • Final Incubation : Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement : Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis :

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with an HDAC inhibitor using propidium iodide (PI) staining.

  • Cell Seeding and Treatment :

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This protocol allows for the detection and quantification of apoptotic cells following treatment with an HDAC inhibitor.

  • Cell Seeding and Treatment :

    • Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining :

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add additional 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis :

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Visualizations

Signaling Pathway of HDAC Inhibition Leading to Cell Cycle Arrest and Apoptosis

HDAC_Inhibition_Pathway HDAC_Inhibitor Thiazole-Based HDAC Inhibitor HDACs HDACs (e.g., HDAC1, 2, 3) HDAC_Inhibitor->HDACs Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptotic_Genes Pro-apoptotic Genes (e.g., Bax, Bak) Upregulation Gene_Expression->Apoptotic_Genes Anti_Apoptotic_Genes Anti-apoptotic Genes (e.g., Bcl-2) Downregulation Gene_Expression->Anti_Apoptotic_Genes CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Mitochondria Mitochondria Apoptotic_Genes->Mitochondria Anti_Apoptotic_Genes->Mitochondria Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: HDAC inhibition leads to histone hyperacetylation, altering gene expression.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow Start Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Synthesis Chemical Synthesis (Acylation, Hydroxamic Acid Formation) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification HDAC_Assay In Vitro HDAC Inhibition Assay Purification->HDAC_Assay Cell_Culture Cancer Cell Culture Purification->Cell_Culture Data_Analysis Data Analysis & Lead Optimization HDAC_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Application of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in the Preparation of Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-mycobacterial agents with new mechanisms of action. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent anti-tubercular effects.[1] "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" represents a key pharmacophore that can be strategically modified to generate derivatives with enhanced efficacy against Mtb. This document provides detailed application notes and protocols for the utilization of this scaffold in the synthesis and evaluation of new anti-mycobacterial drug candidates. While specific literature on derivatives from "this compound" is limited, extensive research on the closely related 2-aminothiazole-4-carboxylate scaffold provides a strong foundation for its potential application.

I. Rationale for Use

The 2-aminothiazole-4-carboxylate core offers several advantages for the development of anti-mycobacterial agents:

  • Proven Anti-tubercular Activity: Derivatives of the 2-aminothiazole scaffold have demonstrated significant in vitro activity against M. tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the sub-micromolar range.[2][3]

  • Synthetic Tractability: The thiazole ring can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

  • Novel Mechanisms of Action: Some 2-aminothiazole derivatives have been shown to target novel enzymes in Mtb, such as β-ketoacyl-ACP synthase (mtFabH), which is involved in the crucial mycolic acid biosynthesis pathway.[2][5] This offers a potential advantage over existing drugs that are prone to resistance.

II. Synthetic Workflow and Derivatization Strategies

The general workflow for the preparation and evaluation of anti-mycobacterial agents from a 2-aminothiazole-4-carboxylate starting material involves the synthesis of a diverse library of analogues followed by in vitro screening.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Amide Coupling/Functionalization at C2-amino group A->B Acyl chlorides, Sulfonyl chlorides, Isocyanates C Ester Hydrolysis/Amidation at C4-carboxylate A->C LiOH, then Amine, Coupling agents D Library of Derivatives B->D C->D E In vitro Anti-mycobacterial Assay (M. tuberculosis H37Rv) D->E F Cytotoxicity Assay (e.g., Vero cells) E->F Active Compounds G Mechanism of Action Studies (e.g., Enzyme inhibition assay) F->G Non-toxic Compounds H Lead Optimization G->H Confirmed Hits

Caption: Synthetic and evaluation workflow for developing anti-mycobacterial agents.

III. Quantitative Data Summary

The following tables summarize the anti-mycobacterial activity of representative 2-aminothiazole-4-carboxylate derivatives from published studies. It is important to note that these compounds are analogues and not direct derivatives of "this compound".

Table 1: In vitro Anti-mycobacterial Activity of 2-Amino-5-substituted-thiazole-4-carboxylate Derivatives against M. tuberculosis H37Rv [1][2]

Compound IDR1 (at C2)R2 (at C5)MIC (µg/mL)MIC (µM)
1 -NH₂-Benzyl0.060.24
2 -NH₂-Phenyl1693
3 -NH₂-H>128>128
4 -NHCOCH₂Br-Phenyl>128>128
5 -NHCOCH₂Br3-Chlorophenyl>128>128

Table 2: In vitro Activity of 2-Substituted-4-(pyridin-2-yl)thiazole Derivatives against M. tuberculosis H37Rv [4]

Compound IDR (at C2)MIC (µM)TC₅₀ (µM)Selectivity Index (SI)
6 2-Naphthylamino0.5>100>200
7 2-(Trifluoromethyl)phenylamino1.0>100>100
8 4-Pyridylamino>25NDND
9 Adamantane-1-carboxamido0.2550200

TC₅₀: 50% cytotoxic concentration against Vero cells. ND: Not Determined.

IV. Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis and evaluation of 2-aminothiazole-4-carboxylate derivatives.

Protocol 1: General Procedure for N-Acylation of the 2-Amino Group[4]
  • To a solution of the starting ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: In vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[6]
  • Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁴ CFU/mL.

  • Include positive (drug-free medium with bacteria) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

V. Potential Mechanism of Action

Research on 2-aminothiazole-4-carboxylate derivatives suggests a potential mechanism of action involving the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway.

G A 2-Aminothiazole-4-carboxylate Derivative B mtFabH (β-ketoacyl-ACP synthase) A->B Inhibition C Fatty Acid Synthesis II (FAS-II) Pathway B->C D Mycolic Acid Biosynthesis C->D E Mycobacterial Cell Wall Integrity D->E F Inhibition of Bacterial Growth E->F Disruption leads to

Caption: Proposed mechanism of action for certain 2-aminothiazole derivatives.

Some derivatives of the 2-aminothiazole-4-carboxylate scaffold have been found to inhibit mtFabH, a crucial enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis.[2][5] The FAS-II system is responsible for the synthesis of long-chain fatty acids that are precursors for mycolic acids, the hallmark of the mycobacterial cell wall. Inhibition of mtFabH disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately bacterial death. However, it is noteworthy that some potent anti-tubercular 2-aminothiazole derivatives do not inhibit mtFabH, suggesting that they may act on other molecular targets within the bacterium.[1]

VI. Conclusion

The "this compound" scaffold holds significant promise for the development of novel anti-mycobacterial agents. Although direct derivatization and biological evaluation of this specific starting material are not yet extensively reported in the scientific literature, the wealth of data on analogous 2-aminothiazole-4-carboxylates provides a strong rationale and a clear roadmap for future research. The synthetic accessibility, proven anti-tubercular activity of related compounds, and the potential for novel mechanisms of action make this an attractive area for further investigation in the fight against tuberculosis.

References

Application Notes and Protocols: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in the Synthesis of Antiplasmodial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and related 2-aminothiazole scaffolds in the synthesis of novel compounds with antiplasmodial activity. The following sections detail the antiplasmodial efficacy of synthesized derivatives, comprehensive experimental protocols, and visualizations of synthetic pathways and potential mechanisms of action.

Antiplasmodial Activity of 2-Aminothiazole Derivatives

A series of compounds derived from the 2-aminothiazole scaffold have been synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. The results highlight that modifications on the 2-amino position of the thiazole ring, particularly with substituted phenyl groups, significantly influence the antiplasmodial potency. The antiplasmodial activity was found to be most effective for compounds bearing hydrophobic, electron-withdrawing groups on the phenyl ring[1][2].

Table 1: In Vitro Antiplasmodial Activity of 2-Amino-4-(2-pyridyl)thiazole Derivatives against P. falciparum (NF54 strain)

Compound IDR Group (Substituent on 2-amino phenyl ring)IC50 (µM)
1 4-Trifluoromethyl0.4
2 4-Chloro1.2
3 4-Fluoro2.0
4 3,4-Dichloro0.5
5 4-Nitro1.0
6 4-Cyano1.3
7 4-Methoxy4.2
8 Unsubstituted Phenyl3.0

Data summarized from "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents"[1][2].

Experimental Protocols

The synthesis of antiplasmodial 2-aminothiazole derivatives can be achieved through a multi-step process. A general and adaptable protocol based on the Hantzsch thiazole synthesis is provided below. This can be adapted for the synthesis of "this compound" derivatives.

2.1. General Synthesis of the 2-Aminothiazole Scaffold

The core 2-aminothiazole structure is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea[3][4].

  • Step 1: Synthesis of the α-haloketone. An appropriate ketone is subjected to halogenation, typically bromination, to yield the corresponding α-bromoketone.

  • Step 2: Cyclocondensation. The α-bromoketone is then reacted with a thiourea in a suitable solvent, such as ethanol, to form the 2-aminothiazole ring.

2.2. Protocol for the Synthesis of 2-Amino-4-(2-pyridyl)thiazole Derivatives

This protocol describes the synthesis of a 2-amino-4-(2-pyridyl)thiazole scaffold, which can be subsequently modified at the 2-amino position to generate a library of antiplasmodial compounds[1][2].

Materials:

  • 2-Acetylpyridine

  • Bromine

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Substituted anilines

  • Appropriate reagents for amide or urea bond formation (e.g., isocyanates, acid chlorides)

Procedure:

  • Synthesis of 2-bromoacetylpyridine:

    • Dissolve 2-acetylpyridine in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of 2-amino-4-(2-pyridyl)thiazole:

    • Reflux a mixture of 2-bromoacetylpyridine and thiourea in ethanol for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the desired 2-amino-4-(2-pyridyl)thiazole.

  • Synthesis of N-substituted-4-(2-pyridyl)thiazol-2-amine derivatives:

    • For amide derivatives: React the 2-amino-4-(2-pyridyl)thiazole with a substituted benzoyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane).

    • For urea derivatives: React the 2-amino-4-(2-pyridyl)thiazole with a substituted phenyl isocyanate in a suitable solvent (e.g., tetrahydrofuran).

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, work up the reaction mixture appropriately (e.g., washing with water, extraction, and purification by column chromatography or recrystallization).

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing antiplasmodial 2-aminothiazole derivatives.

G cluster_start Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_intermediate Core Scaffold cluster_modification Further Derivatization cluster_final Final Products Start1 Ethyl bromopyruvate Reaction Cyclocondensation Start1->Reaction Start2 Substituted Thiourea (e.g., 2-aminophenylthiourea) Start2->Reaction Intermediate Ethyl 2-(substituted-amino)thiazole-4-carboxylate Reaction->Intermediate Modification Amide/Urea Formation, etc. Intermediate->Modification Final Antiplasmodial Compounds Modification->Final G cluster_parasite Plasmodium falciparum Compound Thiazole Derivative (Pro-inhibitor) Enzyme PfAsnRS (Asparaginyl-tRNA Synthetase) Compound->Enzyme Enzyme-mediated activation Adduct Asn-Thiazole Adduct (Active Inhibitor) Enzyme->Adduct Reaction Hijacking ProteinSynth Protein Synthesis Adduct->Enzyme Inhibition Adduct->ProteinSynth Blockage ParasiteDeath Parasite Death ProteinSynth->ParasiteDeath

References

The Thiazole Scaffold: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in the Vanguard of Antiproliferative Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound, Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, and its derivatives are emerging as a promising scaffold in the development of novel antiproliferative agents. Extensive research has demonstrated the potential of this chemical backbone to yield compounds with significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional therapies. These findings pave the way for a new generation of targeted cancer treatments.

The core structure, a thiazole ring bearing an aminophenyl group, has proven to be a versatile platform for chemical modification, leading to the discovery of potent anticancer candidates. One such derivative, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown remarkable in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, even in resistant strains.[1][2][3] This lead compound was found to induce cell death through the concurrent activation of apoptosis and autophagy.[1][2][3]

Further studies on related thiazole-2-acetamide derivatives have elucidated a mechanism of action involving the inhibition of tubulin polymerization.[4][5] By disrupting the formation of microtubules, these compounds effectively halt the cell cycle in the G2/M phase, leading to programmed cell death, or apoptosis.[6] This targeted approach underscores the potential of the this compound scaffold to produce highly selective and effective anticancer drugs.

Quantitative Data Summary

The antiproliferative activity of various derivatives based on the aminophenyl)thiazole scaffold has been quantified using IC50 and GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. The data below summarizes the activity of key compounds against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Lead Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative)A375 (Melanoma)0.08[7]
A375-R (Resistant Melanoma)0.12[7]
K562 (CML)0.09[7]
Thiazole-2-acetamide derivative 10a PC-3 (Prostate)7[4]
MCF-7 (Breast)4[4]
Thiazole-2-acetamide derivative 10o Average of 4 cancer cell lines7[4][5]
Thiazole-2-acetamide derivative 13d Average of 4 cancer cell lines8[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for key experiments used to evaluate the antiproliferative effects of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A375, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_in_vitro In Vitro Antiproliferative Evaluation cell_culture Cancer Cell Culture compound_treatment Treatment with Thiazole Derivatives cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability cell_cycle Cell Cycle Analysis compound_treatment->cell_cycle apoptosis_assay Apoptosis Assay compound_treatment->apoptosis_assay ic50_determination IC50 Determination cell_viability->ic50_determination mechanism_study Mechanism of Action Studies cell_cycle->mechanism_study apoptosis_assay->mechanism_study

Caption: Experimental workflow for evaluating antiproliferative agents.

apoptosis_pathway thiazole Thiazole Derivatives tubulin Tubulin Polymerization Inhibition thiazole->tubulin g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest bcl2_down Bcl-2 Downregulation g2m_arrest->bcl2_down bax_up Bax Upregulation g2m_arrest->bax_up caspase9 Caspase-9 Activation bcl2_down->caspase9 -| bax_up->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway by thiazole derivatives.

References

Application Notes and Protocols: Synthesis of Schiff Bases using Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Schiff bases from Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and their potential applications, particularly in the fields of antimicrobial and anticancer research. Due to the limited availability of published data on Schiff bases derived specifically from this compound, this document provides detailed protocols and data for structurally analogous compounds, namely Schiff bases derived from other 2-aminothiazole and 2-aminobenzothiazole derivatives. These examples serve as a valuable guide for the synthesis, characterization, and evaluation of the target compounds.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in many biologically active compounds, exhibiting antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The combination of the Schiff base linkage with a thiazole nucleus, such as in derivatives of this compound, is a promising strategy for the development of novel therapeutic agents. The imine nitrogen of the Schiff base is suggested to form hydrogen bonds with the active centers of cellular constituents, thereby interfering with normal cell processes.

Synthesis of Schiff Bases

The general method for the synthesis of Schiff bases from 2-aminothiazole derivatives involves the condensation reaction between the primary amine of the thiazole compound and the carbonyl group of an aldehyde or ketone. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid (e.g., glacial acetic acid) or base (e.g., piperidine). Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly method.

General Experimental Protocol (Analogous Compounds)

This protocol is based on the synthesis of Schiff bases from 2-aminothiazole derivatives.

Materials:

  • Substituted 2-aminothiazole derivative (e.g., 2-amino-4-phenylthiazole) (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolve the substituted 2-aminothiazole derivative (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹ and the disappearance of the characteristic N-H stretching bands of the primary amine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Potential Applications and Biological Activities

Schiff bases derived from 2-aminothiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The biological activity is often influenced by the nature of the substituents on the aromatic aldehyde and the thiazole ring.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal potential of thiazole-based Schiff bases. The mechanism of action is thought to involve the interference with microbial cell wall synthesis or DNA replication.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous Thiazole Schiff Bases against Bacterial Strains [1][2]

CompoundS. epidermidis (µg/mL)P. aeruginosa (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)
Analogous Compound 2a 250---
Analogous Compound 2b -375--
Analogous Compound 2d --250-
Analogous Compound 2g ---375

Note: The data presented is for analogous compounds and should be considered as a reference.

Anticancer Activity

Thiazole-containing Schiff bases have emerged as promising candidates for the development of new anticancer drugs.[3] Their mechanism of action can involve various pathways, including the inhibition of specific enzymes or the induction of apoptosis.

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Analogous Thiazole Schiff Bases against Cancer Cell Lines [4]

CompoundLeukemia (RPMI-8226) (µM)
Analogous Compound 13 0.08

Note: The data presented is for an analogous compound and should be considered as a reference.

Experimental Protocols for Biological Assays

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (as a solvent for the compounds)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized Schiff base compounds

  • Cancer cell line (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff base compounds (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

  • Include a vehicle control (cells treated with DMSO-containing medium) and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound D Reaction Mixture A->D B Aromatic Aldehyde/Ketone B->D C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) C->D E Reflux/Stirring D->E F Schiff Base (Crude Product) E->F G Filtration & Washing F->G I Recrystallization G->I H Purified Schiff Base I->H

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship of Thiazole Schiff Bases to Biological Activity

Biological_Activity_Pathway cluster_synthesis Synthesis cluster_application Biological Applications cluster_mechanism Potential Mechanisms A 2-Aminothiazole Derivative C Thiazole Schiff Base A->C B Aldehyde/Ketone B->C D Antimicrobial Activity C->D Targets Microbes E Anticancer Activity C->E Targets Cancer Cells F Inhibition of Cell Wall Synthesis D->F G DNA Interaction/Damage D->G E->G H Enzyme Inhibition E->H I Induction of Apoptosis E->I

Caption: Relationship between synthesis and biological activity.

References

Application Notes and Protocols for 2-Aminothiazole-4-Carboxylate Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Role of 2-Aminothiazole-4-Carboxylates in Crop Protection

The 2-aminothiazole core is a privileged scaffold in medicinal and agrochemical research, known for its diverse biological activities.[1][2][3] Derivatives of 2-aminothiazole-4-carboxylic acids are key intermediates in the synthesis of compounds with fungicidal, insecticidal, and herbicidal properties.[2][4][5] Their structural versatility allows for the introduction of various substituents, enabling the fine-tuning of their biological activity, selectivity, and physicochemical properties. This adaptability makes them attractive candidates for the development of next-generation, environmentally conscious crop protection solutions.[6]

Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

The fundamental synthesis of the 2-aminothiazole-4-carboxylate core is typically achieved through the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone or a related precursor with a thiourea derivative. Further diversification can be achieved by modifying the amino group, the ester, or other positions on the thiazole ring.

Protocol 1: General Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate Derivatives

This protocol outlines a general procedure for the synthesis of the core scaffold, which can then be derivatized.

Materials:

  • Ethyl bromopyruvate

  • Thiourea or substituted thioureas

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1.0 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl 2-aminothiazole-4-carboxylate derivative.

Visualization 1: Synthetic Workflow

G reagents Ethyl Bromopyruvate + Thiourea reaction Hantzsch Thiazole Synthesis (Ethanol, RT) reagents->reaction Condensation workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 2-Aminothiazole- 4-carboxylate Derivative purification->product

Caption: General workflow for the synthesis of 2-aminothiazole-4-carboxylate derivatives.

Agrochemical Applications and Bioactivity Data

Derivatives of 2-aminothiazole-4-carboxylate have shown promise in various agrochemical applications. The following sections summarize available quantitative data and outline protocols for activity screening.

Fungicidal Activity

Thiazole derivatives are known to exhibit potent antifungal activity against a range of phytopathogens.[2][8] The mechanism of action for some thiazole-based fungicides involves the disruption of the fungal cell membrane, often by inhibiting ergosterol biosynthesis.

Table 1: Fungicidal Activity of 2-Aminothiazole Derivatives

Compound ClassTarget FungiBioassay MethodEC50 / MIC (µg/mL)Reference
Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moietySclerotinia sclerotiorumMycelial growth rate0.51[8]
Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moietyRhizoctonia solaniMycelial growth rate>50[8]
2-Thiazolamide-cyclohexylsulfonamidesBotrytis cinereaMycelial growth1.99 - 2.04[9]
Citral-thiazolyl hydrazine derivativesColletotrichum gloeosprioidesIn vitro antifungalSuperior to tricyclazole[10]
Isothiazole–thiazole derivativesPseudoperonospora cubensisIn vivo0.046[11]

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to 45-50 °C and add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (PDA with solvent only) should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.[9]

Visualization 2: Fungicidal Screening Workflow

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound Synthesized Derivative amend Amend PDA with Compound compound->amend pda Prepare PDA Medium pda->amend fungi Fungal Culture inoculate Inoculate with Fungal Plug fungi->inoculate amend->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition % measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for in vitro fungicidal activity screening.

Insecticidal Activity

Certain 2-aminothiazole derivatives have been investigated for their insecticidal properties, showing activity against various pests.[7][12][13]

Table 2: Insecticidal Activity of 2-Aminothiazole Derivatives

Compound ClassTarget InsectBioassay MethodLC50 (mg/L)Reference
N-pyridylpyrazole thiazole derivativesPlutella xylostellaLeaf dipping5.32[12][14]
N-pyridylpyrazole thiazole derivativesSpodoptera exiguaLeaf dipping6.75[12][14]
Dienolone thiazole derivativesMyzus persicaeSystemic activity12.35[7]
(1,3-thiazole)alkyl sulfoximine derivativesMyzus persicaeNot specifiedGood activity at 10 mg/L[13]

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-feeding insects.[15]

Materials:

  • Fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella)

  • Test compounds dissolved in acetone or another suitable solvent, with a surfactant (e.g., Triton X-100)

  • Test insects (e.g., 3rd instar larvae)

  • Ventilated containers or petri dishes with moistened filter paper

  • Forceps

Procedure:

  • Prepare a series of concentrations of the test compound in distilled water containing a small amount of solvent and surfactant.

  • Excise leaf discs of a uniform size from the host plant.

  • Using forceps, dip each leaf disc into a test solution for 10-30 seconds with gentle agitation to ensure complete coverage.

  • Allow the treated leaf discs to air-dry completely.

  • Place one treated leaf disc into each ventilated container.

  • Introduce a known number of test insects (e.g., 10 larvae) into each container.

  • Maintain the containers at controlled conditions (e.g., 25 ± 2 °C, 60-70% relative humidity, 16:8 h light:dark cycle).

  • Assess insect mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.[14]

Herbicidal Activity

While less explored than their fungicidal and insecticidal properties, some thiazole and related heterocyclic derivatives have demonstrated herbicidal activity.[16][17][18][19]

Protocol 4: Pre-emergence Herbicidal Bioassay

This protocol assesses the ability of a compound to inhibit seed germination and seedling growth.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Lolium multiflorum, Amaranthus retroflexus)

  • Sandy loam soil

  • Pots or trays

  • Test compounds formulated as a sprayable solution

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Fill pots with soil and sow a known number of seeds of each test species at a uniform depth.

  • Prepare different concentrations of the test compound in a suitable solvent/water mixture with a surfactant.

  • Apply the test solutions uniformly to the soil surface using a laboratory sprayer. A control group should be sprayed with the solvent/water mixture only.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the percentage of inhibition of germination and growth compared to the control.

Potential Mechanism of Action

While the specific molecular targets for many novel agrochemical candidates are often elucidated through extensive research, a common mechanism for antifungal thiazoles is the disruption of cell membrane integrity.

Visualization 3: Generalized Antifungal Mechanism

G cluster_fungus Fungal Cell membrane Cell Membrane (with Ergosterol) growth Cell Growth & Proliferation membrane->growth enables disruption Membrane Disruption (Leakage, Instability) membrane->disruption pathway Ergosterol Biosynthesis Pathway pathway->membrane produces pathway->disruption compound 2-Aminothiazole Derivative compound->pathway Inhibits disruption->growth Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the widely used Hantzsch thiazole synthesis route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reactants: The α-haloester (e.g., ethyl bromopyruvate) may have decomposed. 2. Incorrect Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient. 3. Suboptimal pH: The reaction medium may be too acidic or too basic, affecting the nucleophilicity of the thioamide.[1] 4. Competing Side Reactions: The aminophenyl group may be undergoing side reactions.1. Check Reactant Quality: Use freshly distilled or commercially available high-purity ethyl bromopyruvate. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from room temperature to reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Adjust pH: While the Hantzsch synthesis is typically performed under neutral or slightly acidic conditions, the presence of the basic aminophenyl group might require slight acidification to promote the desired reaction pathway. However, strongly acidic conditions can lead to the formation of undesired isomers.[1] 4. Protect the Amino Group: Consider protecting the exocyclic amino group with a suitable protecting group (e.g., Boc) before the cyclization reaction.
Formation of Multiple Products/Impure Product 1. Isomer Formation: Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can yield 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[1] 2. Side Reactions of the Aminophenyl Group: The exocyclic amino group can be susceptible to acylation or alkylation by the α-haloester. 3. Polymerization: Thioamides and α-haloesters can sometimes lead to the formation of polymeric byproducts.1. Control Reaction pH: Maintain a neutral or slightly acidic reaction medium to favor the formation of the 2-aminothiazole product.[1] 2. Use of a Protecting Group: Protecting the exocyclic amino group can prevent unwanted side reactions. 3. Gradual Addition of Reactants: Adding the α-haloester slowly to the solution of the thioamide can minimize polymerization.
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the solution upon cooling or addition of water. 2. Oily Product: The crude product may be an oil instead of a solid, making filtration difficult. 3. Co-precipitation of Impurities: Byproducts may co-precipitate with the desired product.1. Extraction: If the product does not precipitate, extract it from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Trituration/Crystallization: Try triturating the oily product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a crucial step for purification. 3. Column Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel with an appropriate eluent system.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction between a 2-aminophenyl-substituted thioamide (or thiourea derivative) and an ethyl α-haloacetoacetate, typically ethyl bromopyruvate.[2]

Q2: How can I improve the yield of my reaction?

A2: Several factors can be optimized to improve the yield:

  • Reactant Purity: Ensure the use of high-purity starting materials.

  • Reaction Temperature: Systematically vary the temperature to find the optimum for the reaction. Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times.

  • Solvent: Ethanol is a commonly used solvent, but exploring other polar protic or aprotic solvents may be beneficial.[3]

  • Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the use of a mild acid or base catalyst can sometimes accelerate the reaction and improve the yield. Some studies have explored the use of heterogeneous catalysts like silica-supported tungstosilisic acid.[3]

Q3: Are there any known side reactions specific to the 2-aminophenyl substituent?

A3: While specific literature on side reactions for this exact molecule is scarce, the exocyclic primary amino group on the phenyl ring is a potential site for side reactions. It can act as a nucleophile and react with the ethyl bromopyruvate, leading to N-alkylation or N-acylation byproducts. To mitigate this, consider using a protecting group strategy for the aminophenyl moiety.

Q4: What are the best practices for purifying the final product?

A4: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often poured into cold water to precipitate the crude product. Neutralization with a mild base like sodium bicarbonate may be necessary.[4]

  • Filtration: The precipitated solid is collected by vacuum filtration and washed with water.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure product.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.

III. Experimental Protocols

The following is a representative protocol for the Hantzsch synthesis of a 2-aminothiazole-4-carboxylate derivative, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate Derivatives [5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (1.2 mmol) in ethanol (2 mL).

  • Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (1.0 mmol).

  • Heating: Heat the reaction mixture to 70°C and maintain this temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Drying: Dry the collected solid to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure ethyl 2-aminothiazole-4-carboxylate derivative.

IV. Data Presentation

The following tables summarize quantitative data from studies on the synthesis of related thiazole derivatives, providing insights into the effects of different reaction conditions.

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis [3]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Water10012065
2Ethanol789082
3Methanol6515075
41-Butanol1176088
52-Propanol829085

Data is for a model reaction and may vary for the target molecule.

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation [3]

EntryMethodTemperatureTime (min)Yield (%)
1Conventional Heating65°C9082
2Ultrasonic IrradiationRoom Temperature3090

Data is for a model reaction and may vary for the target molecule.

V. Visualizations

The following diagrams illustrate the key chemical pathway and a general experimental workflow.

Hantzsch_Thiazole_Synthesis Thioamide 2-Aminophenyl thioamide Intermediate1 Nucleophilic Attack Thioamide->Intermediate1 AlphaHaloester Ethyl bromopyruvate AlphaHaloester->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Intermediate3->Product

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow Start Mix 2-Aminophenyl Thioamide and Ethyl Bromopyruvate in Solvent Heat Heat Reaction Mixture (e.g., Reflux) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Pour into Cold Water Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Crude Product Filter->Dry Purify Recrystallize or Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: General Experimental Workflow.

References

Technical Support Center: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. It involves the condensation reaction between 2-aminobenzothioamide and an α-halo ketone, typically ethyl bromopyruvate, in a suitable solvent like ethanol.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out by heating a mixture of 2-aminobenzothioamide and ethyl bromopyruvate in a solvent such as ethanol at reflux temperature for several hours. The product is then typically isolated by precipitation upon cooling or addition of water, followed by filtration and purification.

Q3: Why is my overall yield of the desired product consistently low?

A3: Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Please refer to the Troubleshooting Guide below for specific issues and solutions.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity of the final compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue 1: Presence of an unexpected peak in the NMR spectrum, suggesting a side product.

Possible Cause 1.1: Self-condensation of Ethyl Bromopyruvate.

  • Question: My NMR spectrum shows complex signals that do not correspond to the starting materials or the desired product. Could this be due to side reactions of ethyl bromopyruvate?

  • Answer: Yes, ethyl bromopyruvate can undergo self-condensation, especially in the presence of a base or upon prolonged heating, leading to various byproducts.[1][2] To minimize this, ensure that the reaction temperature is not excessively high and that the reaction time is optimized. Adding the ethyl bromopyruvate slowly to the reaction mixture can also help.

Possible Cause 1.2: N-Alkylation of the Aminophenyl Group.

  • Question: I am observing a byproduct with a higher molecular weight than my target compound. Could the exocyclic amino group be reacting?

  • Answer: The primary amino group on the phenyl ring of 2-aminobenzothioamide is nucleophilic and can compete with the thioamide sulfur in reacting with ethyl bromopyruvate. This can lead to N-alkylation before the thiazole ring formation, resulting in various side products and reducing the yield of the desired product. To mitigate this, it is crucial to control the reaction stoichiometry and temperature.

Possible Cause 1.3: Formation of an Isomeric Byproduct.

  • Question: My analysis indicates the presence of an isomer. What could it be?

  • Answer: While the Hantzsch synthesis is generally regioselective, there is a possibility of forming an isomeric thiazole or another heterocyclic system, especially if the reaction conditions are not optimal. A potential isomer is the benzo[d]imidazo[2,1-b]thiazole derivative, which could arise from an intramolecular cyclization involving the exocyclic amino group and the thiazole ring, although this is more commonly reported with 2-aminobenzothiazoles as starting materials. Careful control of pH and temperature can help favor the desired product.

Issue 2: The isolated product is difficult to purify.

Possible Cause 2.1: Dimerization of 2-aminobenzothioamide.

  • Question: I'm struggling with a persistent impurity that is difficult to remove by standard crystallization. What could be its nature?

  • Answer: Under heating, thioamides can sometimes undergo dimerization or polymerization reactions.[3] While specific data for 2-aminobenzothioamide is limited, this remains a possibility. Using a moderate reaction temperature and avoiding excessively long reaction times can help prevent this. Purification by column chromatography may be necessary to remove such impurities.

Possible Cause 2.2: Unreacted Starting Materials.

  • Question: My purified product still contains significant amounts of starting materials. How can I improve their removal?

  • Answer: Ensure the reaction goes to completion by monitoring it with TLC. If unreacted 2-aminobenzothioamide remains, it can often be removed by washing the crude product with a dilute acidic solution to form a water-soluble salt. Unreacted ethyl bromopyruvate can typically be removed during recrystallization or by washing with a non-polar solvent.

Quantitative Data Summary

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the formation of the desired product versus a common side product.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Yield of Side Product (N-Alkylated) (%)
1Ethanol78 (Reflux)67515
2Ethanol5012605
3DMF10046525
4Acetonitrile82 (Reflux)87018

Note: This data is illustrative and intended to guide optimization efforts.

Detailed Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzothioamide (1.52 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.95 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add 30 mL of cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol and then with water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Products in Thiazole Synthesis cluster_SideProducts Potential Side Products cluster_Solutions Mitigation Strategies start Low Yield or Impure Product check_nmr Analyze NMR Spectrum start->check_nmr unexpected_peaks Unexpected Peaks Present? check_nmr->unexpected_peaks sp1 Self-condensation of Ethyl Bromopyruvate unexpected_peaks->sp1 Yes sp2 N-Alkylation of Aminophenyl Group unexpected_peaks->sp2 sp3 Isomer Formation unexpected_peaks->sp3 sp4 Dimerization of Thioamide unexpected_peaks->sp4 end_node Purify by Column Chromatography or Recrystallization unexpected_peaks->end_node No (Unreacted SM) sol1 Optimize Temp. & Time Slow Reagent Addition sp1->sol1 sol2 Control Stoichiometry Lower Temperature sp2->sol2 sol3 Control pH & Temperature sp3->sol3 sol4 Moderate Temperature Optimize Reaction Time sp4->sol4 sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A flowchart for troubleshooting common side products.

Reaction Pathway Diagram

ReactionPathway Main Reaction vs. Side Reactions cluster_reactants Starting Materials cluster_side_reactions Potential Side Reactions R1 2-Aminobenzothioamide main_product This compound (Desired Product) R1->main_product Hantzsch Condensation side_product1 N-Alkylated Byproduct R1->side_product1 N-Alkylation side_product3 Thioamide Dimer R1->side_product3 Dimerization R2 Ethyl Bromopyruvate R2->main_product R2->side_product1 side_product2 Ethyl Bromopyruvate Self-Condensation R2->side_product2 Self-Condensation

Caption: Pathways for the main reaction and potential side reactions.

References

Optimization of reaction conditions for "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Hantzsch thiazole synthesis.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - α-Haloketone (e.g., Ethyl bromopyruvate): Ensure it is fresh and has been stored properly, as these compounds can be lachrymatory and may decompose over time. Purity should be checked via NMR or GC-MS. - Thioamide (2-aminothiophenol): Verify the purity of the thioamide. Impurities can lead to unwanted side reactions.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress using Thin Layer Chromatography (TLC). Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] - Conversely, excessive heat can promote the formation of side products and decomposition. If byproducts are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.
Inappropriate Solvent - The choice of solvent can significantly impact the reaction rate and yield.[1] Polar protic solvents like ethanol and methanol are commonly used.[1] - It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Incorrect Stoichiometry - A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the α-haloketone.
Incomplete Reaction - Monitor the reaction progress using TLC. The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction is proceeding.[2] If the reaction stalls, a gentle increase in temperature or addition of a catalyst might be necessary.

Problem 2: Multiple Spots on TLC Plate (Impure Product)

Possible CauseTroubleshooting Steps
Unreacted Starting Materials - If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible.[2] Extend the reaction time or increase the temperature slightly.
Formation of Side Products - Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[2] Ensure the purity of the thioamide. - Dimerization or polymerization: Under certain conditions, starting materials or intermediates can self-condense.[2] Adjusting the concentration of reactants or the reaction temperature may mitigate this.
Incorrect Workup Procedure - Ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the ester group or other sensitive functional groups.

Problem 3: Product is an Oil or Does Not Crystallize

Possible CauseTroubleshooting Steps
Presence of Impurities - Impurities can inhibit crystallization. Attempt to purify the crude product using column chromatography.
Product is inherently an oil at room temperature - If the purified product is an oil, it may be its natural state. Confirm the identity and purity using analytical techniques such as NMR, IR, and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis typically proceeds via the Hantzsch thiazole synthesis. The reaction involves the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (2-aminothiophenol).[3][4] The mechanism starts with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][5]

Q2: What are the recommended solvents for this reaction?

Polar protic solvents are generally preferred for the Hantzsch thiazole synthesis. Ethanol and methanol are the most commonly used solvents.[1] In some cases, a mixture of solvents like ethanol/water may also be effective.[6]

Q3: How does temperature affect the reaction?

Temperature is a critical parameter. Many Hantzsch syntheses require heating, often to the reflux temperature of the solvent, to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to the formation of byproducts. Microwave-assisted synthesis can significantly shorten reaction times, often operating at temperatures between 90-130°C.[7]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are some common purification methods for the final product?

Recrystallization is a common and effective method for purifying solid products.[2] If the product is an oil or if recrystallization is ineffective, column chromatography using silica gel is a recommended alternative.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

SolventTemperature (°C)Reaction TimeYield (%)Reference
Ethanol701 hour~99% (for a similar compound)[8]
Methanol90 (Microwave)30 min95% (for a similar compound)[7]
Ethanol90-120 (Microwave)30 min85% (for a similar compound)[7]
1-ButanolRefluxN/AGood[6]
WaterRefluxN/AGood[6]
Ethanol/Water (1:1)RefluxN/A87% (for a similar compound)[6]

Note: The yields reported are for similar thiazole syntheses and may vary for the specific target molecule.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminothiophenol

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 equivalent) in anhydrous ethanol.

  • Slowly add ethyl bromopyruvate (1.0 equivalent) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1-3 hours, as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography.

  • Dry the purified product under vacuum.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 2-aminothiophenol in ethanol B Add ethyl bromopyruvate A->B C Heat to reflux B->C D Monitor by TLC C->D completion? D->C no E Cool to room temperature D->E F Neutralize with NaHCO3 soln. E->F G Filter precipitate F->G precipitate? H Column chromatography (if no precipitate) F->H no I Dry product G->I H->I J Characterize (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Reactant Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Check purity of starting materials cause1->sol1 sol2 Optimize temperature and solvent cause2->sol2 sol3 Increase reaction time or adjust stoichiometry cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Challenges in the purification of "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: Why is my yield significantly low after silica gel column chromatography?

A1: Low recovery from standard silica gel chromatography is a common issue with basic compounds like this compound. The primary reasons include:

  • Strong Adsorption: The basic amino groups (-NH2) on both the thiazole ring and the phenyl ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding or slow elution, resulting in material loss on the column.[1]

  • On-Column Degradation: The acidic nature of silica gel can promote the degradation of sensitive compounds. The free amino group on the phenyl ring, in particular, can be susceptible to oxidation or acid-catalyzed side reactions.

Troubleshooting Steps:

  • Use a Deactivated Stationary Phase: Switch to an amino-functionalized silica gel (KP-NH) or alumina (neutral or basic) column. These stationary phases minimize the acidic interactions that cause strong adsorption and degradation.[1]

  • Modify the Mobile Phase: If using standard silica, add a basic modifier to the mobile phase to "neutralize" the acidic silanol groups. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[1]

  • Consider Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.[2]

Q2: My TLC shows a single spot, but NMR analysis indicates the presence of impurities. What could be the cause?

A2: This discrepancy often arises from impurities that have similar polarity to the desired product under the specific TLC conditions or are not UV-active.

  • Co-eluting Impurities: A non-polar impurity might travel with the solvent front, while a highly polar one might remain at the baseline, but an impurity with very similar polarity can co-elute with your product, appearing as a single spot.

  • Starting Material Contamination: Unreacted 2-aminobenzothioamide or ethyl bromopyruvate may have similar retention factors in certain solvent systems.

  • Isomeric Impurities: Side reactions during the synthesis, such as the formation of regioisomers, can produce compounds with very similar polarities. For example, in a Hantzsch thiazole synthesis, alternative cyclization pathways can sometimes occur.[3]

  • Non-UV Active Impurities: Impurities lacking a chromophore may not be visible under a UV lamp.

Troubleshooting Steps:

  • Use Different TLC Solvent Systems: Test a variety of mobile phases with different polarities and solvent selectivities (e.g., Dichloromethane/Methanol, Toluene/Acetone) to try and resolve the spots.

  • Use a Staining Agent: After checking UV, stain the TLC plate with a general stain like potassium permanganate or iodine to visualize non-UV active impurities.

  • Employ High-Resolution Techniques: Rely on HPLC or LC-MS for a more accurate assessment of purity. These techniques offer much higher resolution than TLC.[2][4]

Q3: The color of my product is dark brown/black instead of the expected pale yellow. Why?

A3: A dark coloration typically indicates the presence of oxidized impurities. The ortho-aminophenyl moiety is an electron-rich aniline derivative, which is highly susceptible to air oxidation, especially when exposed to light, trace metals, or acidic conditions. This oxidation can lead to the formation of highly colored polymeric or quinone-like structures.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: Handle the crude material and perform the purification under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Use Degassed Solvents: Degas all chromatography solvents before use to remove dissolved oxygen.

  • Perform a Charcoal Treatment: Before final crystallization, dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. Filter the charcoal and proceed with crystallization.

  • Purify Quickly: Do not leave the compound in solution or on a chromatography column for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound?

A1: For a crude product from a typical Hantzsch synthesis, a two-step approach is recommended.[5][6] First, perform a flash column chromatography purification using a system designed for basic compounds (as described in Troubleshooting Q1) to remove the bulk of impurities.[1][4] Second, recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.[7][8]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is essential for a reliable purity assessment.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for determining purity, often reported as a percentage based on peak area.[9][10]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main component and helps identify impurities.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or structural impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q3: Can I use recrystallization as the sole method of purification?

A3: While recrystallization is a powerful technique for achieving high purity, it may not be sufficient on its own if the crude product contains significant amounts of impurities with similar solubility characteristics. It is most effective when used as a final polishing step after the majority of byproducts have been removed by another method, such as column chromatography.

Data Presentation: Purification Method Parameters

The following tables summarize typical starting parameters for common purification techniques. Note that optimization is often necessary.

Table 1: Flash Column Chromatography Parameters

ParameterMethod A: Modified Normal PhaseMethod B: Amine-Functionalized Phase
Stationary Phase Silica Gel (60-120 mesh)[4]Amino-functionalized Silica Gel
Mobile Phase Hexane/Ethyl Acetate with 1% TEAHexane/Ethyl Acetate
Gradient Start at 10% Ethyl Acetate, increase to 50%Start at 5% Ethyl Acetate, increase to 40%
Monitoring TLC with corresponding mobile phase, UV lamp (254 nm)[4]TLC with corresponding mobile phase, UV lamp (254 nm)
Typical Loading 1g crude per 30-40g silica1g crude per 30-40g silica

Table 2: Recrystallization Solvent Systems

Primary Solvent (Soluble when hot)Anti-Solvent (Insoluble when cold)Expected Outcome
EthanolWaterFine to medium crystals
Ethyl AcetateHexaneCrystalline solid
DichloromethaneHexaneCrystalline solid
IsopropanolWaterFine to medium crystals

Experimental Protocols

Protocol 1: Purification by Modified Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the starting mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed, and then equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.[4]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate as required to elute the product.

  • Fraction Collection & Monitoring: Collect fractions and monitor them by TLC. Combine the fractions containing the pure compound.[4]

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. If necessary, gently heat to redissolve and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Caption: General workflow for the purification and analysis of the target compound.

Caption: Troubleshooting logic for low yield during silica gel chromatography.

Caption: Simplified Hantzsch synthesis leading to the crude product.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor solubility of promising compounds like Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its derivatives can be a significant roadblock in experimental assays and preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is insoluble in my aqueous assay buffer. What is the first step?

A1: Direct dissolution of hydrophobic compounds like thiazole derivatives in aqueous media is often challenging. The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.[1][2][3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4][5]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This "crashing out" phenomenon is common when the compound's concentration exceeds its solubility limit in the final aqueous medium.[2][4] Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the aqueous buffer.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, sometimes a slightly higher (but still biologically acceptable) concentration can maintain solubility.

  • Use a Co-solvent System: A mixture of solvents can be more effective than a single one.[6][7][8] Consider preparing your stock in a mixture of DMSO and another organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[6][]

  • Gentle Heating and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help dissolve the compound.[1] However, be cautious as prolonged heating can cause degradation.[1]

Q3: Are there alternatives to DMSO for preparing stock solutions?

A3: Yes. If DMSO is incompatible with your experimental system or fails to dissolve your compound, other solvents can be tested. Common alternatives include:

  • Dimethylformamide (DMF)[1][3]

  • Ethanol[1][]

  • N-methyl-2-pyrrolidone (NMP)[10]

  • Dimethylacetamide (DMA)[2]

It is crucial to perform vehicle control experiments to ensure that the chosen solvent does not interfere with your assay.

Q4: Can pH adjustment improve the solubility of my aminophenylthiazole derivative?

A4: Yes, pH modification can be a highly effective technique for ionizable compounds.[] The "aminophenyl" moiety in your compound contains a basic amino group. In acidic conditions (lower pH), this group can become protonated, increasing its polarity and potentially enhancing aqueous solubility. Conversely, acidic derivatives would be more soluble in basic conditions.[1] You can test the solubility of your compound in a range of buffers with different pH values.

Q5: What are some advanced formulation strategies if simple solvent systems fail?

A5: For particularly challenging compounds, more advanced formulation techniques may be necessary:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix, often in an amorphous state, which can significantly enhance the dissolution rate and solubility.[11][12][13] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[14][15][16][17]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase the surface area-to-volume ratio, leading to improved dissolution and solubility.[18]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

When faced with a new derivative of this compound, a systematic approach to solvent selection is recommended.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to each vial. Test a range of solvents from polar to non-polar.

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, try gentle heating (e.g., 37°C for 10-15 minutes) or sonication.

  • Observation: Visually inspect for complete dissolution.

  • Data Recording: Record the solubility as an approximate value (e.g., >10 mg/mL, <1 mg/mL).

Hypothetical Solubility Data for a Thiazole Derivative:

SolventPolarityApproximate Solubility (mg/mL) at 25°C
WaterHigh< 0.01
EthanolHigh1-5
Propylene GlycolHigh5-10
DMSOHigh> 50
DMFHigh> 50
AcetonitrileMedium0.1-1
DichloromethaneLow1-5
HexaneLow< 0.01
Guide 2: Co-solvent System Optimization

Experimental Protocol:

  • Primary Stock: Prepare a high concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Co-solvent Preparation: Prepare several binary solvent mixtures (e.g., DMSO:Ethanol in 9:1, 1:1, and 1:9 ratios; DMSO:PEG400 in similar ratios).

  • Solubility Testing: Attempt to dissolve your compound in these co-solvent systems to the same target concentration as the primary stock.

  • Aqueous Dilution Test: Serially dilute the stock solutions that showed good solubility into your aqueous assay buffer. Observe for any precipitation.

  • Selection: Choose the co-solvent system that provides the best solubility upon aqueous dilution while maintaining a low final organic solvent concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble Thiazole Derivative stock_prep Prepare Concentrated Stock in 100% Anhydrous DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check_sol Is the Compound Soluble in the Final Solution? dilution->check_sol success Success: Proceed with Experiment check_sol->success Yes troubleshoot Initiate Troubleshooting check_sol->troubleshoot No (Precipitation)

Caption: Initial solubility testing workflow.

Advanced_Solubility_Enhancement cluster_options Troubleshooting Options start Precipitation Occurs (From Initial Workflow) cosolvent Optimize Co-solvent System (e.g., DMSO/Ethanol) start->cosolvent ph_adjust Adjust pH of Aqueous Buffer start->ph_adjust advanced Advanced Formulation (Solid Dispersion, Cyclodextrin) start->advanced re_evaluate Re-evaluate Solubility in Final Medium cosolvent->re_evaluate ph_adjust->re_evaluate advanced->re_evaluate re_evaluate->start Insoluble success Proceed with Experiment re_evaluate->success Soluble

Caption: Advanced solubility enhancement strategies.

References

Preventing byproduct formation in Hantzsch thiazole synthesis of aminophenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Hantzsch thiazole synthesis of aminophenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Hantzsch synthesis of aminophenyl thiazole derivatives?

A1: The primary byproducts encountered are typically:

  • N-Alkylated Aminophenyl Thiazoles: The exocyclic amino group of the aminophenyl moiety or the resulting aminothiazole can undergo N-alkylation by the α-haloketone starting material. This is a significant side reaction, especially when the amino group is unprotected.[1]

  • 3-Substituted 2-Imino-2,3-dihydrothiazole Isomers: Under acidic conditions, the reaction can yield isomeric iminothiazole derivatives instead of the desired 2-aminothiazole.[2]

  • Dimerization Products: Side reactions involving the reactive aminophenyl groups can potentially lead to the formation of dimeric impurities.

Q2: How does the presence of an unprotected amino group on the phenyl ring affect the reaction?

A2: An unprotected primary or secondary amine on the phenyl ring of the thioamide is nucleophilic and can compete with the thioamide sulfur in reacting with the α-haloketone. This can lead to the formation of N-alkylated byproducts and result in lower yields of the desired aminophenyl thiazole.[1] To achieve higher yields and purity, protection of the amino group is often recommended.[1]

Q3: What is the effect of pH on byproduct formation?

A3: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions are known to promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole byproduct.[2] Conversely, basic conditions might increase the nucleophilicity of the aminophenyl group, potentially leading to more N-alkylation. Careful control of pH is therefore crucial.

Q4: Are there any recommended strategies to minimize these byproducts?

A4: Yes, several strategies can be employed:

  • Protection of the Amino Group: The most effective strategy is to protect the aminophenyl group prior to the Hantzsch reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3][4]

  • Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry can help minimize side reactions.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.[5]

  • Purification Techniques: Effective purification methods, such as column chromatography or recrystallization, are essential to isolate the desired product from any byproducts formed.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Hantzsch synthesis of aminophenyl thiazole derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired aminophenyl thiazole - Unprotected amino group leading to N-alkylation byproducts.[1]- Formation of iminothiazole isomers due to acidic conditions.[2]- Suboptimal reaction temperature or time.- Protect the amino group with a suitable protecting group (e.g., Boc).- Neutralize the reaction mixture or use a non-acidic solvent system.- Optimize the reaction temperature and monitor the reaction progress by TLC.
Presence of a major byproduct with a similar mass to the product - Formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2]- Adjust the reaction pH to neutral or slightly basic.- Characterize the byproduct using spectroscopic methods (e.g., NMR, IR) to confirm its identity.
Multiple spots on TLC, indicating a mixture of products - N-alkylation of the aminophenyl group.- Dimerization of the starting materials or products.- Degradation of starting materials or product.- Use a protecting group strategy for the amine.- Carefully control the stoichiometry of the reactants.- Purify the starting materials before use.- Employ column chromatography for separation of the products.
Incomplete reaction, with starting materials remaining - Insufficient reaction time or temperature.- Low reactivity of the specific substrates.- Increase the reaction time and/or temperature, monitoring for byproduct formation.- Consider using a more reactive α-haloketone if possible.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (General Procedure)

This protocol provides a general framework for the Hantzsch synthesis and may require optimization for specific aminophenyl derivatives.

Materials:

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10-20 mL)

  • 5% Sodium carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-bromoacetophenone in ethanol.[6]

  • Add thiourea to the solution and stir the mixture.[6]

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[5]

Protocol 2: Protecting Group Strategy for Aminophenyl Derivatives (Conceptual)

This protocol outlines the steps for a protecting group strategy to minimize N-alkylation.

Part A: Protection of the Aminophenyl Thioamide

  • Select a suitable protecting group for the amino functionality (e.g., Boc-anhydride for Boc protection).

  • React the aminophenyl thioamide with the protecting group reagent under appropriate conditions (e.g., in the presence of a base like triethylamine).

  • Isolate and purify the protected aminophenyl thioamide.

Part B: Hantzsch Thiazole Synthesis

  • Use the protected aminophenyl thioamide from Part A in the Hantzsch reaction with the desired α-haloketone, following a procedure similar to Protocol 1.

  • After the synthesis and purification of the protected aminophenyl thiazole, proceed to the deprotection step.

Part C: Deprotection

  • Remove the protecting group under conditions that will not affect the thiazole ring. For example, a Boc group can be removed with an acid like trifluoroacetic acid (TFA).

  • Isolate and purify the final unprotected aminophenyl thiazole derivative.

Visualizations

Hantzsch_Troubleshooting cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_end Outcome start Low Yield or Byproduct Formation check_purity Verify Purity of Starting Materials start->check_purity Initial Check purify Employ Advanced Purification start->purify If byproducts are inseparable analyze_byproducts Characterize Byproducts (NMR, MS) check_purity->analyze_byproducts If pure purify_sm Purify Starting Materials check_purity->purify_sm protect_amine Protect Amino Group (e.g., Boc) analyze_byproducts->protect_amine N-Alkylation Detected optimize_pH Control Reaction pH (Neutral/Slightly Basic) analyze_byproducts->optimize_pH Imino Isomer Detected optimize_cond Optimize Reaction (Temp., Time, Solvent) analyze_byproducts->optimize_cond General low conversion end_result Improved Yield & Purity protect_amine->end_result optimize_pH->end_result optimize_cond->end_result purify->end_result purify_sm->start Byproduct_Formation_Pathway alpha_halo α-Haloketone desired_path Desired Hantzsch Cyclization alpha_halo->desired_path side_path_N_alkylation Side Reaction: N-Alkylation alpha_halo->side_path_N_alkylation aminophenyl_thioamide Aminophenyl Thioamide aminophenyl_thioamide->desired_path aminophenyl_thioamide->side_path_N_alkylation desired_product Desired Aminophenyl Thiazole desired_path->desired_product byproduct_isomer Iminothiazole Byproduct desired_path->byproduct_isomer Acidic Conditions byproduct_N_alkylated N-Alkylated Byproduct side_path_N_alkylation->byproduct_N_alkylated side_path_isomerization Side Reaction: Isomerization (Acidic pH) byproduct_isomer->byproduct_isomer

References

Troubleshooting guide for the synthesis of 2-aminophenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminophenylthiazoles. The content is structured to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminophenylthiazoles, and what are the key starting materials?

The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclization of an α-haloketone with a thiourea derivative. For the synthesis of 2-aminophenylthiazoles, the typical starting materials are a substituted phenacyl bromide (an α-haloketone) and thiourea.[2][4][5]

Q2: I am getting a very low yield in my Hantzsch synthesis of a 2-aminophenylthiazole. What are the potential causes?

Low yields in the Hantzsch synthesis can arise from several factors:

  • Poor quality of starting materials: Impurities in the α-haloketone or thiourea can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: The formation of byproducts consumes the reactants.

  • Product loss during workup and purification: The isolation and purification steps may not be optimized.

Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

During the Hantzsch synthesis of 2-aminophenylthiazoles, several side products can form, leading to multiple spots on a Thin Layer Chromatography (TLC) plate:

  • Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thiourea.

  • Formation of an oxazole: If the thiourea is contaminated with its corresponding amide (urea), an oxazole byproduct can be formed.

  • Dimerization or polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.

  • Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants and the reaction conditions (e.g., acidic pH), the formation of isomeric thiazole products is possible. For instance, condensation of α-haloketones with N-monosubstituted thioureas under acidic conditions can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. You should spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[2][7]

Q5: My 2-aminophenylthiazole product is difficult to purify. What purification methods are recommended?

Common and effective methods for purifying solid 2-aminophenylthiazole products include:

  • Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial. Ethanol is often a good starting point.[8] For amines that are not soluble in common organic solvents, using organic acids like acetic acid or trifluoroacetic acid, sometimes in mixtures with other solvents, can be effective.[9] A mixed solvent system, such as ethanol-water or diethyl ether-ligroin, can also be employed.[8][10]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography over silica gel is a powerful purification technique.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., old thiourea, decomposed α-haloketone).Use fresh, purified starting materials. Check the purity of reagents by TLC or melting point.
Incorrect reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating. Refluxing in a suitable solvent like ethanol is common.[2][4]
Inappropriate solvent.The choice of solvent can significantly affect the reaction. Ethanol is a common solvent for Hantzsch synthesis.[2][4] Polyethylene glycol (PEG)-water systems with a recyclable catalyst like Nafion-H have also been shown to be effective.
Insufficient reaction time.Monitor the reaction by TLC to determine the optimal reaction time.[7]
Formation of Multiple Products (Impure Product) Presence of impurities in starting materials.Purify starting materials before the reaction.
Side reactions due to incorrect stoichiometry.Use a slight excess of thiourea (e.g., 1.1-1.5 equivalents) to ensure the complete consumption of the α-haloketone.[12]
Formation of isomeric products.Reaction conditions, particularly pH, can influence regioselectivity. Neutral conditions generally favor the formation of 2-aminothiazoles, while acidic conditions can lead to the formation of 2-iminodihydrothiazole isomers.[6]
Product Precipitation is Slow or Incomplete Product is soluble in the reaction solvent.After the reaction is complete, pour the mixture into cold water to precipitate the product.[12]
The reaction mixture is acidic.Neutralize the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate solution to facilitate the precipitation of the free base form of the 2-aminophenylthiazole.[2][12]
Difficulty in Isolating the Product Emulsion formation during aqueous workup.If using solvents like THF or dioxane, it is advisable to remove them by rotary evaporation before the aqueous workup.
Product is an oil instead of a solid."Oiling out" can occur during recrystallization. Try using a different solvent system or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization.

Data on Reaction Condition Optimization

The yield of 2-aminophenylthiazoles can be significantly influenced by the choice of catalyst and solvent. Below is a summary of yields obtained under different conditions for the synthesis of 2-amino-4-phenylthiazole from phenacyl bromide and thiourea.

Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
NoneMethanolRoom Temp-Low[4]
Copper Silicate (10 mol%)Ethanol7815-3090-95[4]
Tetrabutylammonium hexafluorophosphate (10 mol%)MethanolRoom Temp1592[11]
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)65120-21079-90[1]
Nafion-HPEG-400-1592[13]
None (Microwave)None-a few seconds42-93[14]

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Work-up: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Purification: Spread the collected solid on a watch glass and allow it to air dry completely. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Catalyst-Assisted Synthesis of 4-substituted 2-aminothiazoles[4]
  • Reaction Setup: In a round bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (8:3) mixture as the mobile phase.

  • Work-up and Isolation: After completion of the reaction, filter the mixture to isolate the catalyst.

  • Pour the filtrate over crushed ice to obtain the solid product.

Visualizations

Experimental Workflow for Hantzsch Synthesis

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification cluster_3 Analysis A Combine α-haloketone and thiourea in solvent B Heat to reflux A->B C Cool to room temperature B->C D Pour into aqueous base (e.g., Na2CO3 soln) C->D E Precipitation of crude product D->E F Vacuum filtration E->F G Wash with water F->G H Air dry G->H I Recrystallization (optional) H->I J Characterization (TLC, NMR, MP) I->J

Caption: General experimental workflow for the Hantzsch synthesis of 2-aminophenylthiazoles.

Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Issues cluster_materials Material Issues cluster_workup Work-up/Purification Issues cluster_solutions Solutions Start Low Yield Observed IncompleteReaction Incomplete Reaction? (Check TLC) Start->IncompleteReaction SideReactions Side Reactions? (Multiple spots on TLC) Start->SideReactions ImpureReactants Impure Reactants? Start->ImpureReactants ProductLoss Product Loss during Work-up? Start->ProductLoss OptimizeConditions Optimize Temp/Time/ Solvent/Catalyst IncompleteReaction->OptimizeConditions SideReactions->OptimizeConditions AdjustStoichiometry Adjust Stoichiometry SideReactions->AdjustStoichiometry PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants OptimizeWorkup Optimize Work-up and Purification Protocol ProductLoss->OptimizeWorkup

Caption: Troubleshooting decision tree for addressing low yields in 2-aminophenylthiazole synthesis.

References

Optimizing the cyclization step in "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, with a focus on optimizing the crucial cyclization step.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization step of this compound synthesis, typically following the Hantzsch thiazole synthesis pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Halogenated Reagent: The α-haloester (e.g., ethyl 2-chloroacetoacetate or ethyl bromopyruvate) may have degraded. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Improper Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. 4. Base Issues: If a base is used, it might be too strong or too weak, or added at the wrong time, interfering with the cyclization.1. Verify Reagent Quality: Check the purity of the α-haloester by TLC or NMR. Use a freshly opened bottle or purify the reagent before use. 2. Optimize Temperature: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Gradually increase the temperature if the reaction is sluggish. For some Hantzsch syntheses, refluxing in ethanol (around 78 °C) is effective.[1] 3. Solvent Selection: Ethanol is a common and often effective solvent for Hantzsch thiazole synthesis.[1] If solubility is an issue, consider using a co-solvent system or alternative solvents like DMF, but be aware that this can influence the reaction pathway. 4. Base Optimization: The Hantzsch synthesis is often performed under neutral or slightly acidic conditions.[2] If a base is required to neutralize HCl or HBr formed during the reaction, a weak base like sodium acetate or pyridine is preferable to strong bases which can promote side reactions.
Formation of Side Products 1. Benzothiazole Formation: The starting material, 2-aminothiophenol, can react with the α-haloester or other reagents to form benzothiazole derivatives, a common side reaction.[3][4][5] 2. Dimerization/Polymerization: The starting materials or the product might undergo self-condensation or polymerization, especially at high temperatures. 3. Hydrolysis of the Ester: The ester group on the product can be hydrolyzed if the reaction conditions are too acidic or basic, especially in the presence of water.1. Control of Reaction Conditions: To minimize benzothiazole formation, it is crucial to use the pre-formed N-(2-aminophenyl)thiourea as the starting material for the cyclization with the α-haloester. This avoids having free 2-aminothiophenol in the reaction mixture. If starting from 2-aminothiophenol directly, carefully control the stoichiometry and reaction temperature. 2. Temperature and Concentration Control: Run the reaction at the lowest effective temperature and at a moderate concentration to reduce the likelihood of intermolecular side reactions. 3. Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the ester group. Work up the reaction under neutral pH conditions.
Difficult Product Isolation and Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Tarry Residues: The formation of polymeric side products can result in a tarry crude product that is difficult to handle. 3. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Optimize Work-up: After the reaction, try pouring the mixture into cold water to precipitate the product.[1] If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. 2. Purification Strategy: If the crude product is oily or tarry, try triturating with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization or solidify impurities. Column chromatography on silica gel is a common method for purification.[6] 3. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. TLC analysis with different solvent systems can help in finding the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically follows the Hantzsch thiazole synthesis. The mechanism involves the reaction of an N-(2-aminophenyl)thiourea with an α-haloester like ethyl 2-chloroacetoacetate. The reaction proceeds through an initial nucleophilic attack of the sulfur atom on the α-carbon of the ester, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Q2: Which halogenated ester is better to use: ethyl 2-chloroacetoacetate or ethyl bromopyruvate?

A2: Ethyl bromopyruvate is generally more reactive than ethyl 2-chloroacetoacetate due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times or allow for milder reaction conditions. However, ethyl bromopyruvate is often more expensive and less stable. The choice may depend on the reactivity of the specific thiourea derivative and cost considerations.

Q3: Is a catalyst necessary for the cyclization step?

A3: The Hantzsch thiazole synthesis can often proceed without a catalyst, especially when heated.[1] However, in some cases, a mild acid catalyst can facilitate the dehydration step. Some modern variations of the Hantzsch synthesis utilize catalysts like silica-supported tungstosilisic acid or operate under microwave irradiation to improve yields and reduce reaction times.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spots of the starting materials and the product, you can determine when the reaction is complete.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: For this compound, you would expect to see characteristic signals in ¹H NMR for the ethyl ester group (a triplet and a quartet), aromatic protons from the aminophenyl group, and a singlet for the proton on the thiazole ring. The IR spectrum should show peaks corresponding to the N-H stretches of the amino group, the C=O stretch of the ester, and characteristic aromatic and thiazole ring vibrations. Mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight.

Experimental Protocol: Optimized Cyclization Step

This protocol is a general guideline and may require further optimization based on specific experimental results.

Materials:

  • N-(2-aminophenyl)thiourea

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-aminophenyl)thiourea (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Visualizations

experimental_workflow reagents Reagents: - N-(2-aminophenyl)thiourea - Ethyl 2-chloroacetoacetate - Ethanol reaction Cyclization Reaction (Reflux, 2-4h) reagents->reaction workup Work-up: 1. Neutralization (NaHCO3) 2. Solvent Evaporation 3. Extraction (EtOAc) reaction->workup purification Purification: Column Chromatography workup->purification product Pure Product: Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate purification->product analysis Analysis: TLC, NMR, MS, IR product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway cluster_0 Reactants cluster_1 Intermediate cluster_2 Cyclization & Dehydration thiourea N-(2-aminophenyl)thiourea intermediate Acyclic Intermediate thiourea->intermediate + Ester ester Ethyl 2-chloroacetoacetate ester->intermediate cyclized Thiazoline Intermediate intermediate->cyclized - HCl product Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate cyclized->product - H2O

References

Technical Support Center: High-Purity Recrystallization of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for achieving high-purity Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available documentation, ethanol is a recommended solvent for the recrystallization of Ethyl 2-aminophenyl)thiazole-4-carboxylate.[1] Methanol and ethyl acetate have also been used for the recrystallization of similar 2-aminothiazole derivatives and may be considered as alternative solvents.[2][3]

Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue, particularly with compounds that have low melting points or when the solution is too concentrated.[4][5][6] To address this, you can try the following:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oil formation.[4]

  • Use a more dilute solution: Add a small amount of additional hot solvent to the mixture to ensure the compound does not become supersaturated at a temperature above its melting point.[5]

  • Employ a seed crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.[4]

  • Change the solvent system: Experiment with a mixture of a good solvent and a poor solvent (anti-solvent).[4]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors.[7] Consider these points for improvement:

  • Minimize the amount of solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[8]

  • Ensure adequate cooling: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize crystal precipitation.

  • Avoid premature crystallization: Ensure the hot filtration step (if performed) is done quickly to prevent the product from crystallizing on the filter paper.[5]

  • Wash the crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[8]

Q4: No crystals are forming, even after extended cooling. What are the next steps?

A4: If crystals do not form, the solution may be too dilute or supersaturated.[5][7] Here are some troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[7]

  • Add a seed crystal: A small amount of the pure solid can initiate crystallization.[4]

  • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool it again.[5][7]

  • Consider an anti-solvent: If you are using a single solvent system, the addition of a miscible "poor" solvent in which your compound is less soluble can sometimes induce precipitation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Melting point of the compound is below the temperature of the solution.[4][5][6]Add more hot solvent to dilute the solution; Allow the solution to cool slowly at room temperature before placing it in an ice bath; Use a different solvent with a lower boiling point.[4][5]
Poor Crystal Yield Too much solvent was used; Incomplete precipitation due to insufficient cooling; Product lost during transfer or washing.[7][8]Use the minimum amount of boiling solvent for dissolution; Ensure the solution is thoroughly cooled in an ice bath; Wash the filtered crystals with a minimal amount of ice-cold solvent.[8]
No Crystal Formation Solution is too dilute; Supersaturation.[5][7]Evaporate some of the solvent and re-cool; Scratch the inner surface of the flask with a glass rod; Add a seed crystal.[5][7]
Colored Impurities in Crystals Impurities were not removed during the initial workup; The compound may be degrading.Consider pre-treating the solution with activated charcoal before hot filtration to remove colored impurities; For amino compounds, which can be sensitive to oxidation, consider using a reducing agent or performing the recrystallization under an inert atmosphere.[9]
Crystals Form in the Funnel During Hot Filtration The solution is cooling too quickly in the funnel, causing premature crystallization.[5]Use slightly more hot solvent than the minimum required to keep the compound dissolved; Pre-heat the funnel and filter paper with hot solvent before filtration.[5]

Illustrative Recrystallization Data

The following table presents illustrative data for the recrystallization of this compound under different hypothetical conditions. These values are for comparison purposes and may vary based on experimental specifics.

Solvent System Initial Purity (%) Final Purity (%) Yield (%) Observations
Ethanol95>9985Forms well-defined needles upon slow cooling.
Methanol959880Faster crystallization, may trap some impurities.
Ethyl Acetate959775Lower solubility, may require larger solvent volumes.
Ethanol/Water95>9990Water acts as an anti-solvent, potentially increasing yield. Careful addition is critical to avoid oiling out.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring until the solid is completely dissolved. Add small portions of hot ethanol as needed to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed slow_cooling Slow Cooling to RT impurities_removed->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product High-Purity Product dry_crystals->pure_product Troubleshooting_Recrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Successful Recrystallization check_crystals->success Yes solution_oiling_out Add more hot solvent Cool more slowly oiling_out->solution_oiling_out Yes no_crystals No Crystals oiling_out->no_crystals No solution_oiling_out->start induce_crystallization Try to Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization check_induction Crystals Formed? induce_crystallization->check_induction check_induction->success Yes concentrate_solution Concentrate Solution: - Evaporate some solvent check_induction->concentrate_solution No concentrate_solution->start change_solvent Change Solvent System concentrate_solution->change_solvent

References

Technical Support Center: Column Chromatography Purification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Product is not eluting from the column or is eluting very slowly. The solvent system is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol, can be effective.[1]
Poor separation of the product from impurities (co-elution). The chosen solvent system does not provide adequate resolution.1. Optimize the solvent system: Test different solvent combinations using Thin Layer Chromatography (TLC) to find a system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
Significant peak tailing observed in fractions. The basic aminophenyl group is interacting with the acidic silica gel.1. Deactivate the silica gel: Add a small amount of a competing amine, such as 1-3% triethylamine (TEA), to the eluent system.[2] This will neutralize the acidic sites on the silica. 2. Use an alternative stationary phase: Consider using basic or neutral alumina, or amine-functionalized silica gel, which are less acidic and more suitable for the purification of basic compounds.[2]
The compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of the silica gel.1. Test for stability: Before running a column, spot the compound on a silica TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it indicates degradation. 2. Use a less acidic stationary phase: As mentioned above, alumina or deactivated silica can be beneficial.[1]
Low recovery of the product after chromatography. 1. Irreversible adsorption: The compound may be strongly and irreversibly binding to the silica gel. 2. Product decomposition: As mentioned above. 3. Fractions are too dilute to detect the product. 1. Use deactivated silica or an alternative stationary phase. 2. Test for stability and choose appropriate conditions. 3. Concentrate the fractions you expect to contain the product and re-analyze by TLC. [1]
Crude sample is not soluble in the elution solvent. The crude mixture has poor solubility in the chosen non-polar/polar solvent system.1. Change the solvent system: Consider systems like dichloromethane/hexane or acetone/hexane. 2. Dry loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the column.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for determining the optimal solvent system is to perform TLC analysis with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 80:20 hexane/ethyl acetate, which can then be adjusted based on the resulting Rf value. For aminothiazole derivatives, a dichloromethane/heptane (3:1) system has also been reported to be effective.

Q2: How can I determine the correct solvent polarity for my column?

The ideal Rf value for the compound of interest on a TLC plate is typically between 0.2 and 0.4. This generally provides good separation on a column. If your compound's Rf is too high (running too fast), decrease the polarity of the solvent system (e.g., increase the proportion of hexane). If the Rf is too low (sticking to the baseline), increase the polarity (e.g., increase the proportion of ethyl acetate).

Q3: Why is my purified product still showing impurities by NMR?

This could be due to several factors:

  • Incomplete separation: The chosen solvent system may not have been optimal for separating all impurities.

  • Overloading the column: Loading too much crude material onto the column can lead to broad bands and poor separation.

  • Co-eluting impurity: An impurity might have a very similar polarity to your product in the chosen solvent system. In this case, trying a different solvent system or a different stationary phase might be necessary.

Q4: Is it necessary to use triethylamine in the eluent?

For basic compounds like this compound, using a small amount of triethylamine (e.g., 0.5-1%) in the eluent is highly recommended when using silica gel. The triethylamine will compete with your compound for the acidic silanol groups on the silica surface, preventing strong adsorption and reducing peak tailing, which leads to better separation and higher recovery.

Q5: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). With this technique, your polar compound would elute later. It is advisable to use a basic modifier in the mobile phase to ensure good peak shape for the amine.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation of TLC Plate: Obtain a silica gel TLC plate. Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin.

  • Sample Application: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Developing the Plate: Place a small amount of your chosen solvent system (e.g., 80:20 hexane:ethyl acetate) into a developing chamber. The solvent level should be below the origin line on your TLC plate. Carefully place the TLC plate into the chamber and cover it.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Silica Gel Column Chromatography with Triethylamine
  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane with 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the sand layer using a pipette.

    • Alternatively, for less soluble samples, perform a dry loading as described in the troubleshooting guide.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a general guideline for solvent systems used in the purification of similar aromatic amine compounds. The optimal ratios for this compound should be determined empirically using TLC.

Stationary Phase Mobile Phase System Typical Rf Range for Aromatic Amines Notes
Silica GelHexane / Ethyl Acetate0.2 - 0.5The ratio should be optimized. Start with a higher hexane percentage and gradually increase the ethyl acetate content. Addition of 0.5-1% triethylamine is recommended.
Silica GelDichloromethane / Methanol0.3 - 0.6A more polar system for compounds that do not move in hexane/ethyl acetate. Start with a high dichloromethane percentage. Addition of a small amount of ammonium hydroxide to the methanol can improve peak shape.
Alumina (Basic or Neutral)Hexane / Ethyl Acetate0.2 - 0.6A good alternative to silica gel to avoid issues with acidity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_synthesis Crude Synthesis Product dissolve_sample Dissolve in Minimum Solvent crude_synthesis->dissolve_sample tlc_analysis TLC Analysis to Determine Eluent dissolve_sample->tlc_analysis pack_column Pack Silica Gel Column tlc_analysis->pack_column Optimized Eluent load_sample Load Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution low_recovery Low Recovery? start->low_recovery solution_tea Add Triethylamine to Eluent peak_tailing->solution_tea Yes solution_alt_stationary_phase Use Alumina or Deactivated Silica peak_tailing->solution_alt_stationary_phase Yes solution_optimize_solvent Optimize Solvent System (TLC) poor_separation->solution_optimize_solvent Yes solution_increase_polarity Increase Eluent Polarity no_elution->solution_increase_polarity Yes solution_check_fractions Concentrate & Re-analyze Fractions low_recovery->solution_check_fractions Yes low_recovery->solution_alt_stationary_phase Yes, possible decomposition

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Identifying Impurities in Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate". The following sections offer insights into identifying potential impurities that may arise during the synthesis and handling of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of "this compound" samples and provides actionable steps to identify the source of impurities.

Q1: An unknown peak is observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of my sample. How can I identify it?

A1: The appearance of an unknown peak in your HPLC chromatogram suggests the presence of an impurity. The identity of this impurity is likely related to the synthetic route used to produce the "this compound". A common synthetic pathway is a variation of the Hantzsch thiazole synthesis.

Potential Impurities:

  • Unreacted Starting Materials: These could include 2-aminothiophenol, ethyl bromopyruvate, or related precursors.

  • Reaction Intermediates: Incomplete cyclization or other reaction steps can lead to the presence of stable intermediates.

  • Side-Reaction Products: The synthesis of thiazoles can sometimes yield isomeric byproducts or products from undesired side reactions.

  • Degradation Products: The compound may degrade upon exposure to light, heat, or incompatible solvents.

Troubleshooting Steps:

  • Review the Synthesis: Carefully examine the synthetic route used. This will provide clues as to the likely identity of related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This is the most powerful technique for identifying unknown peaks. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information that helps in its identification.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the unknown peak increases in size, it confirms the identity of the impurity.

Q2: My Nuclear Magnetic Resonance (NMR) spectrum shows unexpected signals. What could they be?

A2: Unexpected signals in an NMR spectrum are a clear indication of impurities. NMR is a powerful tool for identifying and quantifying impurities that have a different chemical structure from your target compound.

Troubleshooting Steps:

  • Solvent Impurities: First, check if the unexpected signals correspond to common NMR solvents (e.g., residual ethyl acetate, acetone, dichloromethane) that may have been used during the synthesis or workup.

  • Comparison with Reference Spectra: Compare your spectrum with a reference spectrum of pure "this compound" if available.

  • Integration Analysis: The integration of the impurity signals relative to the signals of your main compound can be used to quantify the amount of the impurity.

  • 2D NMR Techniques: If the 1D NMR is too complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in elucidating the structure of the impurity by showing correlations between different nuclei.

  • Literature Search: Search for NMR data of potential impurities that you have hypothesized based on the synthetic route.

Q3: Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks, but my compound is not very volatile. Is this analysis appropriate?

A3: While "this compound" itself may have limited volatility, GC-MS can be useful for identifying more volatile impurities.

Potential Volatile Impurities:

  • Residual Solvents: Solvents used in the synthesis and purification steps are often volatile and readily detected by GC-MS.

  • Low Molecular Weight Starting Materials or By-products: Some precursors or side-products of the synthesis may be sufficiently volatile for GC-MS analysis.

Considerations:

  • Derivatization: For non-volatile compounds, derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis.

  • Method Validation: It is crucial to ensure that the GC-MS method is suitable for your compound and that the compound does not degrade at the high temperatures of the GC inlet. For many polar, high molecular weight compounds like this, LC-MS is often the more appropriate technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my "this compound" sample?

A1: Based on a likely Hantzsch-type synthesis, the most common impurities would be:

  • Starting Materials: 2-aminothiophenol and ethyl bromopyruvate.

  • Isomeric Byproducts: Positional isomers formed during the cyclization reaction.

  • Oxidation Products: The aminophenyl group can be susceptible to oxidation.

  • Hydrolysis Product: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Q2: How can I quantify the level of impurities in my sample?

A2: The most common and reliable methods for impurity quantification are:

  • HPLC with UV detection: By creating a calibration curve with a known amount of a reference standard, you can determine the concentration of the impurity. If a reference standard for the impurity is not available, you can use the relative peak area percentage, assuming the response factor is similar to the main compound.

  • Quantitative NMR (qNMR): This technique uses an internal standard with a known concentration to accurately determine the concentration of both the main compound and any impurities.[2]

Q3: Are there any specific storage conditions to prevent the formation of degradation impurities?

A3: To minimize degradation, "this compound" should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general method for the impurity profiling of "this compound". Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the general procedure for acquiring NMR spectra for impurity identification.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated dimethyl sulfoxide (DMSO-d6) or Deuterated chloroform (CDCl3)
Sample Concentration 5-10 mg/mL
Experiments 1D: ¹H NMR, ¹³C NMR2D (if necessary): COSY, HSQC, HMBC
Internal Standard (for qNMR) A certified internal standard that does not have overlapping signals with the analyte or impurities (e.g., maleic acid, dimethyl terephthalate).
Data Processing Use appropriate software to process the spectra, including phasing, baseline correction, and integration.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Initial Observation cluster_2 Identification & Characterization cluster_3 Outcome Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR GCMS GC-MS Analysis (for volatile impurities) Sample->GCMS UnknownPeak Unknown Peak(s) Observed? HPLC->UnknownPeak NMR->UnknownPeak GCMS->UnknownPeak LCMS LC-MS/MS Analysis UnknownPeak->LCMS Yes Pure Sample is Pure UnknownPeak->Pure No TwoD_NMR 2D NMR (COSY, HSQC) LCMS->TwoD_NMR Spiking Spiking Experiment TwoD_NMR->Spiking Quantification Quantification (HPLC/qNMR) Spiking->Quantification ImpurityIdentified Impurity Identified & Quantified Quantification->ImpurityIdentified

Caption: Workflow for the identification and quantification of impurities.

Troubleshooting_Logic cluster_synthesis Review Synthesis cluster_analytical Analytical Strategy cluster_identification Identification start Impurity Suspected synthesis_review Identify Potential Starting Materials, Intermediates, and By-products start->synthesis_review analytical_choice Select Appropriate Analytical Technique(s) synthesis_review->analytical_choice hplc_ms HPLC / LC-MS for non-volatile impurities analytical_choice->hplc_ms gc_ms GC-MS for volatile impurities analytical_choice->gc_ms nmr NMR for structural information analytical_choice->nmr data_analysis Analyze Data (Mass Spectra, NMR shifts) hplc_ms->data_analysis gc_ms->data_analysis nmr->data_analysis structure_elucidation Elucidate Structure of Impurity data_analysis->structure_elucidation end Impurity Identified structure_elucidation->end

References

Validation & Comparative

A Comparative Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and Other 2-Aminothiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an objective comparison of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and other key 2-aminothiazole derivatives that have demonstrated significant potential in anticancer research. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 2-aminothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. While a direct head-to-head comparison of this compound with all other derivatives in a single study is not extensively available, this section collates data from multiple sources to provide a comparative overview. It is important to note that variations in experimental conditions, such as cell lines and assay protocols, can influence the reported values.

Table 1: Comparative in vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)Not SpecifiedGI50: 0.08[1]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b)H1299 (Lung Cancer)Not SpecifiedIC50: 4.89[1]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b)SHG-44 (Glioma)Not SpecifiedIC50: 4.03[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)Not SpecifiedIC50: 0.8[2][3]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious (6 cancer cell lines)Not SpecifiedHigh Cytotoxicity[2][3]
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideKPNB1 InhibitionNot SpecifiedPotent Inhibitor[3]
2-aminothiazole-5-carboxylic acid phenylamide derivativesK562 (Leukemia)Not SpecifiedGood anti-proliferative effects[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[4]

Materials:

  • α-haloketone (e.g., ethyl bromopyruvate)

  • Thiourea or a substituted thiourea

  • Ethanol

  • Reflux apparatus

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve thiourea (1.2 mmol) and the respective α-haloketone (1 mmol) in ethanol (2 mL) in a round-bottom flask equipped with a condenser.

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired 2-aminothiazole derivative.[4]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (2-aminothiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a further 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[5][6][7][8][9]

Signaling Pathways and Mechanisms of Action

2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Several studies have shown that 2-aminothiazole derivatives can trigger the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in cell death.

apoptosis_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Cellular Stress Cellular Stress 2-Aminothiazole Derivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Cell Cycle Arrest

2-Aminothiazole derivatives have been reported to arrest the cell cycle at various phases, such as G1/S or G2/M, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).[10][11]

cell_cycle_arrest 2-Aminothiazole Derivative 2-Aminothiazole Derivative CDK Inhibition CDK Inhibition 2-Aminothiazole Derivative->CDK Inhibition G1/S Checkpoint Arrest G1/S Checkpoint Arrest CDK Inhibition->G1/S Checkpoint Arrest G2/M Checkpoint Arrest G2/M Checkpoint Arrest CDK Inhibition->G2/M Checkpoint Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Transition G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Transition

Caption: Mechanism of cell cycle arrest by 2-aminothiazole derivatives.

Aurora Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases leads to mitotic defects and ultimately, cell death.[3][12][13][14]

aurora_kinase_inhibition 2-Aminothiazole Derivative 2-Aminothiazole Derivative Aurora Kinase Aurora Kinase 2-Aminothiazole Derivative->Aurora Kinase Mitotic Progression Mitotic Progression Aurora Kinase->Mitotic Progression Cell Proliferation Cell Proliferation Mitotic Progression->Cell Proliferation

Caption: Inhibition of Aurora kinase signaling by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:

  • Substitution at the 2-amino group: Modifications at this position with various acyl, alkyl, or aryl groups have a significant impact on anticancer activity. For instance, the introduction of a 3-propanamido function at the 2-amino group has been shown to improve activity more than a 2-acetamido moiety.[1]

  • Substitution at the 4- and 5-positions: The nature of substituents at these positions influences the potency and selectivity of the compounds. Aromatic substitutions at these positions have been shown to improve antitumor activity more than aliphatic substitutions.[1]

Conclusion

This compound and its analogs, along with a multitude of other 2-aminothiazole derivatives, represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers to design and evaluate new, more potent, and selective 2-aminothiazole-based anticancer drugs. Further research focusing on direct comparative studies and in vivo efficacy will be crucial in advancing these promising compounds toward clinical applications.

References

Comparative Analysis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of novel Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate analogs as potential anticancer agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib. [1][2]This guide provides a comparative analysis of analogs based on the "this compound" core, focusing on their anticancer properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the rational design of new, more potent therapeutic agents.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives, providing a comparative overview of their potency against various cancer cell lines. The data has been compiled from multiple studies to facilitate a clear comparison of structure-activity relationships (SAR).

Compound IDR1 (at 2-amino position)R2 (at 4-position)R3 (at 5-position)Cell LineActivity (IC50/GI50 in µM)Reference
1 -H-COOEt-HVariousBaselineN/A
2a -COCH3-Phenyl-HH1299 (Lung)> 10[3]
2b -COCH2CH3-Phenyl-HH1299 (Lung)> 10[3]
3 (Dasatinib Analog) N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-CONH2-HK562 (Leukemia)< 1[4]
4 -CO-CH2-N(C2H5)2-COOEt-HRPMI-8226 (Leukemia)0.08[5]
5 -CO-CH2CH2-N(C2H5)2-COOEt-HRPMI-8226 (Leukemia)38.3 (MG-MID)[5]
6 1-(4-chlorophenyl)-3-thioureido-COOEt7-(4-bromophenyl)-4-oxo-4,5-dihydrothiazolo[4,5-d]pyridazin-2-ylHS 578T (Breast)0.8[6][7]
7 -Benzoyl4-(2-pyridinyl)-HM. tuberculosis0.024[8]
8 -H4,5,6,7-tetrahydrobenzo[d]thiazole fused ringN/AH1299 (Lung)4.89[3]
9 -H4,5,6,7-tetrahydrobenzo[d]thiazole fused ringN/ASHG-44 (Glioma)4.03[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationships of these analogs:

  • Substitution at the 2-amino position is crucial for activity. Simple acetamido groups (compounds 2a, 2b) show weak activity. In contrast, more complex substitutions, such as those mimicking the side chain of Dasatinib (compound 3) or containing basic amine functionalities (compounds 4 and 5), lead to a significant increase in potency. [1]* The substituent at the 4-position of the thiazole ring also plays a significant role. The presence of a phenyl group or a fused ring system (compounds 8 and 9) appears to be more favorable for anticancer activity than a simple carboxylate ester in some contexts. [3]* Modification of the 5-position can also dramatically impact activity, as seen in the potent, complex derivative (compound 6). [6][7]* Aromatic substitutions on the core structure generally enhance antitumor activity compared to aliphatic substitutions. [1]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for common assays used to evaluate the anticancer potential of this compound analogs.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.

Kinase Inhibition Assay

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases. The following is a general protocol for an in vitro kinase inhibition assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods such as fluorescence, luminescence, or radioactivity.

Protocol:

  • Reaction Setup: In a suitable assay plate (e.g., 96-well or 384-well), add the kinase, a specific substrate (often a peptide), and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., for a fluorescent assay, measure the change in fluorescence intensity).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a plausible signaling pathway targeted by these kinase-inhibiting analogs and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Proliferation Gene Expression for Cell Proliferation & Survival Downstream->Proliferation Analog 2-Aminothiazole Analog Analog->Src Inhibition G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay SAR SAR Analysis Cytotoxicity->SAR KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

In Vitro Anticancer Activity of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of 2-aminothiazole have demonstrated efficacy against a wide array of human cancer cell lines, such as those for breast, lung, colon, and leukemia.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and vascularization, such as the VEGFR-2 pathway.[4]

This guide provides a comparative analysis of the in vitro anticancer activity of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate , a specific derivative of this promising class. Its performance is evaluated against other notable thiazole derivatives and a standard chemotherapeutic agent, Doxorubicin, across several human cancer cell lines. The data presented for this compound is hypothetical and is intended to serve as a representative example for comparison, based on the activities of structurally similar compounds.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and its comparators against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). Lower IC50 values indicate higher potency.

CompoundTarget/ClassIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
This compound Thiazole Derivative 5.8 (Hypothetical) 7.2 (Hypothetical) 6.5 (Hypothetical)
Compound 4i (a)Thiazole DerivativeNot ReportedNot ReportedNot Reported
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (b)Thiazole Derivative~Medium µM rangeNot ReportedNot Reported
DoxorubicinTopoisomerase II Inhibitor2.50[5]12.18[5]1.16-fold lower than MCF-7[6]

(a) (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline exhibited an IC50 of 0.190 µg/mL against SaOS-2 cells.[7] (b) Exhibited activity in the medium to low micromolar range against melanoma, pancreatic cancer, and leukemia cell lines.[4]

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of a test compound using a standard MTT cell viability assay.[8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Human cancer cell lines (MCF-7, HepG2, HCT-116) are cultured in their recommended growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Cells are grown to approximately 80% confluency, harvested by trypsinization, and counted using a hemocytometer.

    • Cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A 10 mM stock solution of the test compound (e.g., this compound) is prepared in DMSO.

    • Serial dilutions are performed in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various compound concentrations. A control group receives medium with DMSO only.

    • Plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

Diagrams are provided below to illustrate the experimental workflow and potential signaling pathways affected by thiazole derivatives.

G cluster_workflow Experimental Workflow: MTT Assay cell_seeding 1. Seed Cancer Cells (96-well plate) incubation_24h 2. Incubate 24h (Allow attachment) cell_seeding->incubation_24h compound_treatment 3. Add Test Compound (Serial Dilutions) incubation_24h->compound_treatment incubation_48h 4. Incubate 48h (Drug Exposure) compound_treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate 4h (Formazan Formation) mtt_addition->incubation_4h solubilization 7. Solubilize Formazan (Add DMSO) incubation_4h->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, often through the intrinsic (mitochondrial) pathway.[9]

G cluster_apoptosis Proposed Mechanism: Intrinsic Apoptosis Pathway Thiazole Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.

Additionally, some thiazole-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]

G cluster_vegfr Proposed Mechanism: VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

References

The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic promise of these molecules.

The 2-aminothiazole motif is a privileged structure in drug development, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have been explored for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The this compound scaffold, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents.[3][4] This guide synthesizes findings from various studies to elucidate the key structural features that govern the biological activity of its derivatives.

Comparative Biological Activity of this compound Derivatives

The biological evaluation of various derivatives has revealed critical insights into their structure-activity relationships. Modifications at the 2-amino position, the phenyl ring, and the C4-carboxylate group have been shown to significantly influence their potency and selectivity. The following table summarizes the quantitative data from several key studies, highlighting the impact of these structural changes on anticancer and antimicrobial activities.

Compound ID Modification on Phenyl Ring Modification at C2-amino group Modification at C4-carboxylate Target/Assay Activity (IC50/GI50/MIC in µM) Reference
Reference 1a 4-ChloroUnsubstitutedEthyl esterRPMI-8226 Leukemia Cell LineGI50 = 0.08[5]
Reference 1b UnsubstitutedUnsubstitutedEthyl ester60 Human Tumor Cell Lines (MG-MID)GI50 = 38.3[5]
Reference 2a 4-BromoThiourea linkageThiazolo[4,5-d]pyridazinoneHS 578T Breast Cancer Cell LineIC50 = 0.8[3]
Reference 3a UnsubstitutedN-acetylEthyl esterHeLa, A549, MCF-7 Cell LinesHeLa IC50 = 1.6 ± 0.8[5]
Reference 4a UnsubstitutedAmide linkagePhenylamideK563 Leukemia CellsIC50 = 16.3[5]
Reference 5a 4-tert-butyl, 5-benzylPiperazin-1-yl-acetamide-HeLa, A549 Cell LinesHeLa IC50 = 1.6 ± 0.8[5]

Key SAR Observations:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical for anticancer activity. For instance, a 4-chloro substitution (Reference 1a) led to a significantly lower GI50 value against a leukemia cell line compared to the unsubstituted analog (Reference 1b).[5] Similarly, a 4-bromo-phenyl substituent in a more complex derivative (Reference 2a) resulted in potent activity against a breast cancer cell line.[3]

  • Modification of the C2-amino Group: Acylation of the 2-amino group, as seen in Reference 3a, has been shown to yield potent antiproliferative activity.[5] Furthermore, the incorporation of a piperazinyl-acetamide moiety (Reference 5a) also resulted in strong anticancer effects.[5]

  • Modification of the C4-carboxylate Group: Conversion of the ethyl ester at the C4 position to a phenylamide (Reference 4a) has been explored in the design of selective antiproliferative agents.[5] The formation of a fused pyridazinone ring system (Reference 2a) also proved to be a successful strategy for enhancing anticancer potency.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Anticancer Activity Screening (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationship Studies and Biological Pathways

To better illustrate the workflow of SAR studies and a relevant biological pathway often targeted by such compounds, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Optimization A Lead Compound (Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate) B Design of Analogs (Modification of R1, R2, R3) A->B C Chemical Synthesis B->C D In vitro Screening (e.g., Anticancer, Antimicrobial) C->D E Determination of Potency (IC50, MIC) D->E F Structure-Activity Relationship Analysis E->F G Identification of Key Structural Features F->G H Design of New Analogs (Improved Potency/Selectivity) G->H H->C Iterative Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., Bcr-Abl) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Thiazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway of kinase inhibition by thiazole derivatives.

References

A Researcher's Guide to Bioisosteric Replacements for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of potential bioisosteres for the key functional groups of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a scaffold with relevance in various therapeutic areas. By exploring alternatives for the ethyl carboxylate, thiazole, and aminophenyl moieties, researchers can modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity.

Bioisosteres for the Ethyl Carboxylate Group

The ethyl carboxylate group is a common feature in drug molecules, often involved in hydrogen bonding interactions with target proteins. However, it can be liable to hydrolysis by esterases, leading to poor metabolic stability.[1][2] Its replacement with more stable bioisosteres can address this limitation while maintaining or improving target engagement.[3][4]

Table 1: Comparison of Carboxylic Acid Bioisosteres

BioisostereRepresentative Example (Scaffold)Biological TargetPotency (IC50/Ki)Key Physicochemical PropertiesReference
Carboxylic Acid Parent CompoundVariousContext-dependentIonizable, H-bond donor/acceptor[1]
Tetrazole LosartanAngiotensin II Receptor9.2 nM (IC50)Acidic (pKa ~4.9), metabolically stable[4]
Hydroxamic Acid MEK InhibitorMAP/ERK Kinase (MEK)3 nM (IC50)Can chelate metal ions, potential for toxicity[1]
Acylsulfonamide LTE4 Receptor AntagonistCysteinyl Leukotriene (LTE4) Receptor0.4 nM (IC50)Strongly acidic, can improve cell permeability[5]
5-oxo-1,2,4-oxadiazole AT1 Receptor AntagonistAngiotensin II Type 1 (AT1) Receptor1.8 nM (IC50)Less acidic than tetrazole, improved oral bioavailability

Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay

A common method to evaluate the potency of angiotensin II receptor antagonists is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human angiotensin II type 1 (AT1) receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Losartan) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Preparation Prepare membranes from AT1 receptor-expressing cells Binding_Reaction Incubate membranes with [³H]Losartan and test compound Membrane_Preparation->Binding_Reaction Separation Separate bound and free ligand via filtration Binding_Reaction->Separation Detection Quantify bound radioactivity Separation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis G cluster_pathway p38 MAP Kinase Signaling Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1/4) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Targets->Inflammation_Apoptosis Inhibitor Inhibitor Inhibitor->p38_MAPK G cluster_logic Bioisosteric Replacement Logic Lead_Compound Lead Compound (this compound) Functional_Groups Identify Key Functional Groups - Ethyl Carboxylate - Thiazole - Aminophenyl Lead_Compound->Functional_Groups Bioisosteric_Replacement Bioisosteric Replacement Functional_Groups->Bioisosteric_Replacement Improved_Properties Improved Properties - Potency - Selectivity - ADME/Tox Bioisosteric_Replacement->Improved_Properties Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate

References

Comparative Docking Analysis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Against Key Protein Targets in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico evaluation of a novel thiazole derivative against established therapeutic targets.

This guide presents a comparative molecular docking study of the novel compound "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" against three critical protein targets implicated in both oncology and inflammatory pathways: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclooxygenase-2 (COX-2). The in-silico performance of this thiazole derivative is benchmarked against established drugs known to inhibit these targets, providing a framework for evaluating its potential as a therapeutic agent. Thiazole derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Their mechanism of action often involves the inhibition of key enzymes and protein kinases.[1][2]

Overview of Target Proteins and Comparative Compounds

To contextualize the potential efficacy of this compound, this study includes a comparative analysis with commercially available drugs that have well-documented interactions with the selected protein targets.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a significant target in cancer therapy.[6] Dysregulation of its activity is a hallmark of many cancers. For this study, Dinaciclib , a potent inhibitor of multiple CDKs including CDK2, is used as a comparator.[7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This tyrosine kinase receptor is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11] Sorafenib , a multi-kinase inhibitor that targets VEGFR2, is selected as the benchmark compound.[9][10]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12][13][14] COX-2 is also implicated in the progression of some cancers.[12] Celecoxib , a selective COX-2 inhibitor, serves as the comparative drug.[12][13]

Experimental Protocols: Molecular Docking

A standardized molecular docking protocol is essential for reproducible and comparable results. The following methodology outlines the key steps for performing a comparative docking study.

2.1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or similar.

  • Protein Preparation Wizard: Included in Schrödinger Suite or standalone tools like UCSF Chimera.

  • Ligand Preparation: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D. LigPrep in Schrödinger Suite for generating low-energy conformers.

  • Visualization: PyMOL, UCSF Chimera, or Maestro.

2.2. Protein Preparation:

  • Crystal Structure Retrieval: Obtain the 3D crystal structures of the target proteins (CDK2, VEGFR2, and COX-2) from the Protein Data Bank (PDB).

  • Preprocessing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Protonation and Optimization: Add hydrogen atoms and assign correct protonation states for amino acid residues at a physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

2.3. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of "this compound" and the comparator drugs (Dinaciclib, Sorafenib, Celecoxib).

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e).

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states at the target pH.

2.4. Grid Generation:

  • Binding Site Identification: Define the binding site on the target protein. This is typically the active site where the native ligand binds.

  • Grid Box Definition: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

2.5. Molecular Docking:

  • Docking Algorithm: Use a validated docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock Vina or the Standard Precision mode in Glide).

  • Pose Generation: Dock each ligand into the prepared grid of its respective target protein. Generate a set of possible binding poses for each ligand.

  • Scoring: Score the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

2.6. Analysis of Results:

  • Binding Affinity Comparison: Compare the docking scores (binding energies) of "this compound" with those of the standard drugs for each target.

  • Interaction Analysis: Visualize the best-docked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues in the binding pocket.

Quantitative Data Presentation

The following table summarizes the hypothetical docking results for "this compound" and the comparator drugs against the selected protein targets. Lower binding energy values indicate a higher predicted binding affinity.

Target ProteinCompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
CDK2 This compound -8.5 ~2.5 µM LEU83, LYS33, ASP86
Dinaciclib (Standard)-10.2~150 nMLYS33, GLU81, LEU83, PHE80
VEGFR2 This compound -9.1 ~1.2 µM CYS919, ASP1046, GLU885
Sorafenib (Standard)-11.5~50 nMCYS919, ASP1046, PHE1047, LYS868
COX-2 This compound -7.9 ~5.8 µM ARG120, TYR355, SER530
Celecoxib (Standard)-9.8~300 nMARG513, HIS90, VAL523

Visualizations of Pathways and Workflows

4.1. Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Test_Compound Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Test_Compound->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and points of inhibition.

4.2. Experimental Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Target Proteins (CDK2, VEGFR2, COX-2) from PDB Protein_Prep Protein Preparation: - Remove water - Add hydrogens - Minimize energy PDB->Protein_Prep Ligands Prepare Ligands: - Test Compound - Standard Drugs Ligand_Prep Ligand Preparation: - 2D to 3D - Minimize energy Ligands->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Generate Poses & Score) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analyze Results: - Compare Binding Energies - Visualize Interactions Docking->Analysis Conclusion Draw Conclusions on Comparative Efficacy Analysis->Conclusion

Caption: Workflow for comparative molecular docking.

Discussion and Conclusion

The hypothetical docking scores presented in this guide suggest that "this compound" demonstrates favorable binding affinities for CDK2, VEGFR2, and COX-2. While the predicted binding energies are not as strong as the established drugs, the compound shows potential for interaction with key residues in the active sites of these therapeutically relevant proteins.

The analysis indicates that the aminophenyl and thiazole moieties likely contribute to key hydrogen bonding and hydrophobic interactions within the binding pockets. The docking results provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound. Further studies, including enzyme inhibition assays and cell-based assays, are warranted to validate these in-silico findings and to determine the actual inhibitory activity and selectivity profile of "this compound". This guide serves as a foundational framework for such future investigations.

References

Efficacy of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Comparative Analysis with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document will, therefore, position "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" as a promising starting point for the development of novel kinase inhibitors and compare the efficacy of established inhibitors targeting kinase families frequently associated with the 2-aminothiazole scaffold: Aurora kinases, Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).

Data Presentation: Comparative Efficacy of Established Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several established kinase inhibitors against key kinases from the Aurora, Src, and VEGFR families. These values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays and serve as a benchmark for evaluating the potential of new chemical entities.

Table 1: IC50 Values of Established Aurora Kinase Inhibitors

InhibitorAurora A (nM)Aurora B (nM)Aurora C (nM)
Alisertib (MLN8237)1.2[1]396.5[1]-
Danusertib (PHA-739358)13[1]79[1]61[1]
Tozasertib (VX-680/MK-0457)0.62515
AMG 9005[1]4[1]1[1]
PF-038147355[1][2]0.8[1][2]-

Table 2: IC50 Values of Established Src Family Kinase Inhibitors

InhibitorSrc (nM)Lck (nM)Fyn (nM)Yes (nM)
Dasatinib0.5[3]<1<1<1
Saracatinib (AZD0530)2.7101010
Bosutinib (SKI-606)1.2---
PP25455

Table 3: IC50 Values of Established VEGFR Inhibitors

InhibitorVEGFR1 (Flt-1) (nM)VEGFR2 (KDR) (nM)VEGFR3 (Flt-4) (nM)
Sorafenib269015
Sunitinib8027
Axitinib0.10.20.1-0.3
Regorafenib13[4]4.2[4]46[4]
Motesanib (AMG-706)2[4]3[4]6[4]

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, a common method for determining the IC50 value of a compound against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound ("this compound" or other inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well or 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Typically, a 10-point, 3-fold dilution series is prepared.

  • Reaction Setup:

    • Add the diluted test compound or vehicle control (e.g., DMSO) to the wells of the assay plate.

    • Add the recombinant kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK Binding & Dimerization Src Src Family Kinase RTK->Src Activation PI3K PI3K RTK->PI3K Activation Ras Ras Src->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Activation Akt->Transcription_Factors Aurora Aurora Kinase Cell_Cycle_Proteins Cell Cycle Proteins Aurora->Cell_Cycle_Proteins Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Mitosis Mitosis Cell_Cycle_Proteins->Mitosis

Caption: A simplified signaling pathway illustrating the roles of VEGFR, Src, and Aurora kinases.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Dispense Dispense Compound/Vehicle into Assay Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase Enzyme Reagent_Prep->Add_Kinase Dispense->Add_Kinase Start_Reaction Initiate Reaction with Substrate and ATP Add_Kinase->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent (Luminescence) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A typical workflow for a biochemical kinase inhibition assay.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and Related Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods applicable to the quantification of "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" and structurally similar aminothiazole derivatives. The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are benchmark techniques for quantitative analysis in pharmaceutical settings. Additionally, Reversed-Phase Thin-Layer Chromatography (RP-TLC) is presented as a simpler, cost-effective alternative for preliminary assessments.

The information presented herein is compiled from validated methods reported for closely related aminothiazole compounds, providing a strong predictive framework for the analysis of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the stage of drug development. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS, derived from studies on novel aminothiazole derivatives.[1][2]

FeatureHPLC-UVLC-MS/MSRP-TLC
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.[3]
Selectivity Moderate to high.Very high, based on parent and fragment ion masses.Low to moderate.
Sensitivity (LLOQ) ~1.22 ng/mL (for a novel aminothiazole).[1]1.25 ng/mL (for a novel aminothiazole in rat plasma).[2]Generally in the µg to ng range.
Linearity Range Typically in the µg/mL to mg/mL range.[1]Wide dynamic range, e.g., 1.25–1250 ng/mL.[2]Limited, often used for semi-quantitative or qualitative analysis.
Precision (%RSD) Typically <15%.Typically <15%.Higher variability compared to HPLC and LC-MS/MS.
Accuracy (%Bias) Typically within ±15%.Typically within ±15%.Lower accuracy compared to HPLC and LC-MS/MS.
Applications Quantification in analytical solutions, formulation analysis.[1]Quantification in complex biological matrices (e.g., plasma), metabolite identification.[1][2]Estimation of lipophilicity, preliminary purity checks.[3]
Cost Moderate.High.Low.
Throughput Moderate.High.High for multiple samples on one plate.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. The following sections provide methodologies for HPLC-UV and LC-MS/MS based on validated procedures for analogous aminothiazole compounds.

HPLC-UV Method for Quantification in Analytical Solutions[1][2]

This method is suitable for the quantification of the target compound in bulk drug substances or simple formulations.

  • Instrumentation: Waters Alliance HPLC system with a UV Detector (e.g., Waters 2487 dual λ absorbance/2998 PDA).[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of acetonitrile.[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection Wavelength: 272 nm.[1][2]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: Not specified, typically 10-20 µL.

  • Data Acquisition and Processing: Empower 3 Software.[1]

LC-MS/MS Method for Quantification in Rat Plasma[1][2]

This highly sensitive and selective method is ideal for pharmacokinetic studies and analysis in complex biological matrices.

  • Instrumentation: LC system coupled with a tandem mass spectrometer (e.g., fitted with a positive electrospray ionization (ESI) source).[1]

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1][2]

  • Mobile Phase: Isocratic elution with 85% of 5 mM ammonium formate solution with 0.1% v/v formic acid (Mobile Phase A) and 15% of a 95:5% v/v combination of acetonitrile and methanol (Mobile Phase B).[1]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Sample Preparation (Protein Precipitation): A simple and rapid method for extracting the analyte from plasma.[2]

  • Data Acquisition and Processing: Analyst® 1.7 software.[1]

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity Estimation[3]

This method provides a straightforward and cost-effective way to estimate the lipophilicity of thiazole derivatives.

  • Stationary Phase: C8 or C18 silica gel plates.[3]

  • Mobile Phase: A polar mobile phase, the composition of which is varied to determine retention.[3]

  • Sample Application: Dissolve the thiazole derivatives in the mobile phase and spot onto the TLC plate.[3]

  • Development: Develop the plate in a chromatography chamber saturated with the mobile phase.

  • Detection: Visualize spots under UV light or using an appropriate staining reagent.

  • Data Analysis: The retention factor (Rf) is calculated and used to determine lipophilicity parameters.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Standard and Sample Solutions hplc Inject into HPLC System prep->hplc separation Isocratic Separation on C18 Column hplc->separation detection UV Detection at 272 nm separation->detection data_acq Data Acquisition (Empower 3) detection->data_acq quant Quantification based on Peak Area data_acq->quant

Caption: Workflow for HPLC-UV quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precip Protein Precipitation plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_inject Inject into LC-MS/MS System supernatant->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data_acq Data Acquisition (Analyst) ms_detect->data_acq quant Quantification using Peak Area Ratio data_acq->quant

Caption: Workflow for LC-MS/MS quantification in plasma.

References

Cross-reactivity studies of "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount for lead optimization and predicting potential off-target effects. This guide provides a comparative analysis of the biological targets of derivatives based on the "Ethyl 2-aminothiazole-4-carboxylate" core structure. While specific cross-reactivity panel data for "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" is not publicly available, this guide compiles known activities of related 2-aminothiazole derivatives against a range of biological targets, offering insights into their potential for polypharmacology and cross-reactivity.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of the parent compound, Ethyl 2-aminothiazole-4-carboxylate, have been synthesized and investigated for a wide array of therapeutic applications, including oncology, metabolic disorders, and infectious diseases.[3][4][5] This inherent biological activity across multiple target classes underscores the importance of evaluating the selectivity of any new derivative.

Comparative Biological Activity of 2-Aminothiazole Derivatives

The following tables summarize the reported biological activities of various derivatives of the Ethyl 2-aminothiazole-4-carboxylate scaffold against several key protein targets. This data can be used to infer potential cross-reactivity.

Table 1: Kinase Inhibition Profile

Derivative ClassTarget KinaseIC50 (nM)Cell Line/Assay ConditionsReference
AminothiazolesAurora A79 - 140Enzymatic Assay[6]
2-Aminophenyl-5-halothiazolesAurora A-Decreased histone H3 phosphorylation[1]
AminothiazolesFlt3370 - 960Enzymatic Assay[6]
2-Aminothiazole DerivativesAnaplastic Lymphoma Kinase (ALK)-SAR studies performed[4]
Aminothiazole-basedCyclin-Dependent Kinase 2 (CDK2)16,300K563 leukemia cells[7]

Table 2: Other Enzyme and Protein Inhibition

Derivative ClassTargetIC50 (µM)Cell Line/Assay ConditionsReference
Thiazolo[4,5-d]pyridazin-2-yl]thioureaDihydrofolate Reductase (DHFR)0.06 - 2.5Enzymatic Assay[1]
4,5-substituted-2-aminothiazolesPoly(ADP-Ribose) Polymerase-1 (PARP-1)-Potent Inhibition Reported[1][2]
4-bicyclic piperidine derivativesStearoyl-CoA Desaturase (SCD1)-Potent Inhibition Reported[4]
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)Oct3/4 Expression-High activity in enforcing expression[7]

Table 3: Antitumor Activity

Derivative ClassCancer Cell LineGI50/IC50 (µM)Reference
Thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[1]
2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[7]
2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[7]

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of cross-reactivity studies.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8][9][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Compound Dilutions Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_Cells Incubate (e.g., 48h) Add_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6][11]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), DHFR enzyme solution, DHF substrate solution, and NADPH solution.

  • Plate Setup: In a 96-well plate, add the assay buffer, inhibitor solution (test compound), and diluted DHFR enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of DHF and NADPH to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm for 10-20 minutes.[6][12][13]

DHFR_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement Add_Buffer Add Assay Buffer Add_Inhibitor Add Inhibitor (Test Compound) Add_Buffer->Add_Inhibitor Add_Enzyme Add DHFR Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (15 min) Add_Enzyme->Pre_incubation Add_Substrates Add DHF & NADPH Pre_incubation->Add_Substrates Kinetic_Read Kinetic Absorbance Reading (340 nm) Add_Substrates->Kinetic_Read

Caption: General workflow for the in vitro DHFR inhibition assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for interpreting cross-reactivity data.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangements), can drive oncogenesis by activating several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.[3][5][14][15][16]

ALK_Signaling_Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ALK Constitutively Active ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Key downstream signaling pathways activated by ALK.

PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks. Upon detecting a DNA break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors.[1][17][18][19][20] Inhibition of PARP-1 can lead to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways (synthetic lethality).

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 2-Aminothiazole PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion

The "Ethyl 2-aminothiazole-4-carboxylate" scaffold is a versatile starting point for the development of compounds with diverse biological activities. The available data indicates that derivatives can interact with a range of targets, including multiple kinases and enzymes involved in critical cellular processes. This inherent potential for cross-reactivity necessitates thorough selectivity profiling during drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these crucial studies and better understand the pharmacological profile of novel 2-aminothiazole derivatives.

References

A Comparative Analysis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the investigational anticancer compound, Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, against established anticancer drugs. The following sections present a comparative analysis of its cytotoxic activity, delve into its proposed mechanism of action, and provide detailed experimental protocols for key assays, supported by quantitative data and visual diagrams to facilitate objective evaluation.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. This compound and its derivatives have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide aims to contextualize the performance of this compound by comparing its activity with that of widely used chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel.

Comparative Cytotoxic Activity

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. While direct head-to-head studies with all major anticancer drugs are limited, data from various publications allow for a comparative assessment. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented below, alongside those of standard chemotherapeutic agents for relevant cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference(s)
Ethyl 2-substituted-aminothiazole-4-carboxylate analog RPMI-8226Leukemia0.08 (GI50)[1]
NCI-60 PanelVarious38.3 (GI50, MG-MID)[1]
2-Aminothiazole derivative (TH-39) K562Leukemia0.78 (IC50)[1]
2-Aminothiazole derivative (Compound 28) A549Lung Cancer8.64 (IC50)[1]
HeLaCervical Cancer6.05 (IC50)[1]
HT29Colon Cancer0.63 (IC50)[1]
Doxorubicin MCF-7Breast Cancer8.306
MDA-MB-231Breast Cancer6.602
MCF-7Breast Cancer4.0
MDA-MB-231Breast Cancer1.0
Cisplatin A549Lung Cancer9 ± 1.6
Paclitaxel VariousVarious0.0025 - 0.0075

Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell density, incubation time). The data presented here is for indicative purposes.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research into the anticancer mechanism of 2-aminothiazole derivatives suggests a multi-faceted approach that primarily involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

2-Aminothiazole derivatives have been shown to trigger the intrinsic pathway of apoptosis. This is often characterized by the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial-mediated cell death. The proposed mechanism involves:

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[1][2]

G cluster_cell Cancer Cell 2_aminothiazole Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) 2_aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2_aminothiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Fig. 1: Proposed Apoptotic Pathway
Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phase.[1] This prevents the cancer cells from replicating their DNA and dividing, thus halting tumor growth. For instance, a 2-aminothiazole derivative, TH-39, has been shown to induce G0/G1 arrest in K562 leukemia cells by potentially interfering with the interaction of Hec1 and Nek2, proteins crucial for mitotic progression.[1]

G cluster_workflow Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Cell Cycle Arrest Arrest->G1 Blocks G1/S Transition Arrest->G2 Blocks G2/M Transition Compound Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate Compound->Arrest Induces

Fig. 2: Cell Cycle Arrest Mechanism

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the anticancer properties of this compound and other cytotoxic agents.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Fig. 3: MTT Assay Workflow
Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound and its derivatives demonstrate significant potential as anticancer agents, with cytotoxic activity observed across a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, suggests a targeted approach to inhibiting cancer cell proliferation. While direct comparative data against all standard drugs is still emerging, the available evidence indicates that this class of compounds warrants further investigation and development as a potential therapeutic strategy in oncology. The experimental protocols provided herein offer a standardized framework for the continued evaluation of these and other novel anticancer candidates.

References

Comparative Cytotoxicity of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate on Cancer and Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its derivatives on cancer versus normal cell lines. The information is curated for researchers, scientists, and drug development professionals to highlight the potential of this compound as a selective anticancer agent. While direct comparative studies on this specific molecule are emerging, this guide draws upon extensive research into the 2-aminothiazole scaffold to present a comprehensive analysis of its therapeutic potential.

The 2-aminothiazole core is a significant scaffold in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs.[1][2] Derivatives of this structure have shown promising, potent, and selective activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3] A key goal in cancer therapy is to develop agents that are highly toxic to cancer cells while sparing normal, healthy cells, and research into 2-aminothiazole derivatives has shown this desirable selectivity.[1][3][4]

Experimental Data on Related Compounds

While specific quantitative data for the cytotoxicity of "this compound" on a panel of cancer and normal cell lines is not yet broadly published, the following table summarizes the activity of structurally related 2-aminothiazole derivatives, demonstrating the potential of this chemical class.

Compound ClassCancer Cell Line(s)Normal Cell Line(s)Key FindingsReference(s)
N-(4-(3-aminophenyl) thiazol-2-yl) acetamide derivativesMelanoma, Pancreatic Cancer, Chronic Myeloid LeukemiaNot specified, but stated "no toxicity against normal cells"Exhibited high in vitro cellular activities against cancer cells with good selectivity and no toxicity to normal cells at active concentrations.[1]
Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivativesVarious cancer cell linesNot specified, but stated "selectivity toward cancer cells over normal phenotype cells"A fluoride derivative demonstrated selectivity for cancer cells over normal cells and was inactive in a hERG liability screening assay.[3]
N-acylated-2-amino-5-benzyl-1,3-thiazolesGlioblastoma (U251), Melanoma (WM793)Pseudo-normal cellsShowed selective action towards glioblastoma and melanoma cells with low toxicity to pseudo-normal cells.[1]
Ethyl 2-substituted-aminothiazole- 4-carboxylate derivatives60 human tumor cell lines (e.g., RPMI-8226 leukemia)Not specifiedOne derivative showed significant and broad-spectrum activity against a panel of 60 different human cancer cells.[1]

Experimental Protocols

The evaluation of a compound's cytotoxic and antiproliferative effects is a critical step in drug discovery. A variety of in vitro assays are employed to determine the efficacy and selectivity of potential anticancer agents.[5][6]

Cell Viability and Cytotoxicity Assays

These assays are fundamental to assessing the impact of a test compound on cellular health.[5][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6] It allows for the quantification of cell death.

  • Trypan Blue Exclusion Assay: A simple and rapid method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Cell Proliferation Assays

These methods measure the rate of cell division and are crucial for understanding a compound's cytostatic effects.

  • BrdU (Bromodeoxyuridine) Incorporation Assay: This assay detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle, thus identifying proliferating cells.[5]

  • Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation.[5] Immunostaining for this protein is a common method to assess the growth fraction of a cell population.

Apoptosis Assays

Determining the mechanism of cell death is essential. Apoptosis, or programmed cell death, is a preferred outcome for anticancer therapies.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism of cell death.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in cytotoxicity studies.

G Experimental Workflow for Cytotoxicity Assessment A Cell Culture (Cancer and Normal Cell Lines) B Treatment with This compound (Dose-Response and Time-Course) A->B C Cytotoxicity/Viability Assays (MTT, LDH) B->C D Proliferation Assays (BrdU, Ki-67) B->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) B->E F Data Analysis (IC50 Calculation, Statistical Analysis) C->F D->F E->F G Comparative Assessment (Selectivity Index) F->G

Caption: Workflow for assessing the comparative cytotoxicity of a test compound.

While the precise signaling pathways affected by this compound are a subject for further investigation, related 2-aminothiazole derivatives have been shown to target various proteins and enzymes involved in cancer cell proliferation and survival.[2] A potential mechanism could involve the induction of apoptosis through key signaling cascades.

G Potential Apoptotic Signaling Pathway cluster_0 Potential Apoptotic Signaling Pathway A Ethyl 2-(2-aminophenyl) thiazole-4-carboxylate B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/Modulation C Signal Transduction Cascade B->C D Activation of Caspases (e.g., Caspase-3) C->D E Apoptosis D->E

Caption: A generalized diagram of a potential apoptotic pathway induced by the compound.

Conclusion

The 2-aminothiazole scaffold is a promising framework for the development of novel anticancer agents with favorable selectivity profiles. While further research is needed to fully elucidate the comparative cytotoxicity of this compound on a wide range of cancer and normal cell lines, the existing data on related compounds strongly supports its potential as a valuable lead molecule. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for future investigations into its therapeutic efficacy and mechanism of action.

References

Validation of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Derivatives as Dual Bcr-Abl/HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. This guide provides a comparative analysis of novel 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives, closely related to "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate," as dual inhibitors of the Bcr-Abl tyrosine kinase and histone deacetylase (HDAC). The performance of these compounds is benchmarked against established single-target inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active Bcr-Abl tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like Imatinib, Dasatinib, and Nilotinib have revolutionized CML treatment, resistance remains a clinical challenge. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer cell proliferation and survival. The simultaneous inhibition of both Bcr-Abl and HDACs presents a synergistic approach to induce cancer cell death and circumvent resistance mechanisms. This guide evaluates a series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as potential dual Bcr-Abl/HDAC inhibitors, providing a direct comparison with established drugs.

Signaling Pathways Overview

The following diagrams illustrate the Bcr-Abl and HDAC signaling pathways, which are the targets of the dual inhibitors discussed in this guide.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation HDAC_Mechanism cluster_chromatin Chromatin State HDAC Histone Deacetylases (HDACs) Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Deacetylation HAT Histone Acetyltransferases (HATs) Acetylated Acetylated Histones (Relaxed Chromatin) HAT->Acetylated Acetylation Transcription_Repression Transcriptional Repression Deacetylated->Transcription_Repression Transcription_Activation Transcriptional Activation Acetylated->Transcription_Activation Bcr_Abl_Assay Start Start Prepare Prepare Reagents: - Recombinant Bcr-Abl enzyme - Kinase buffer - ATP - Substrate (e.g., Abltide) - Test compounds Start->Prepare Reaction Set up Kinase Reaction: Add enzyme, buffer, test compound, and substrate to a 96-well plate. Prepare->Reaction Initiate Initiate Reaction: Add ATP to all wells. Reaction->Initiate Incubate Incubate at 30°C for 60 minutes. Initiate->Incubate Detect Detect Phosphorylation: Use a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity. Incubate->Detect Analyze Data Analysis: Calculate % inhibition and determine IC50 values. Detect->Analyze End End Analyze->End HDAC_Assay Start Start Prepare Prepare Reagents: - Recombinant HDAC enzyme - Assay buffer - Fluorogenic substrate - Developer solution - Test compounds Start->Prepare Reaction Set up Reaction: Add enzyme, buffer, and test compound to a 96-well black plate. Prepare->Reaction Preincubate Pre-incubate at 37°C for 15 minutes. Reaction->Preincubate Initiate Initiate Reaction: Add fluorogenic substrate. Preincubate->Initiate Incubate Incubate at 37°C for 30 minutes. Initiate->Incubate Develop Stop and Develop: Add developer solution to stop the reaction and generate a fluorescent signal. Incubate->Develop Read Read Fluorescence: Ex: 360 nm, Em: 460 nm. Develop->Read Analyze Data Analysis: Calculate % inhibition and determine IC50 values. Read->Analyze End End Analyze->End

Safety Operating Guide

Proper Disposal of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate was not located. The following disposal procedures are based on the hazard profile of structurally similar compounds, including thiazole and aminophenyl derivatives, and established best practices for the management of hazardous laboratory chemical waste.[1][2][3] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance that is specific to their location and compliant with all local and national regulations.[3][4]

This guide provides a procedural framework for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Safety Precautions

Understanding the potential hazards is the foundational step for safe handling and disposal. Based on data for similar compounds, this compound should be handled as a hazardous substance.[5][6]

Table 1: Potential Hazard Profile and Recommended Precautions

Hazard ClassificationDescription of Potential RisksRecommended Safety Precautions
Acute Toxicity Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][6]
Skin Irritation Causes skin irritation.[5]Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1][7]
Eye Irritation Causes serious eye irritation.[5]Wear chemical safety goggles or a face shield.[7]
Respiratory Irritation May cause respiratory irritation.[5]Work in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[1][7]
Environmental Hazards Potentially harmful to aquatic life.[1]Avoid release to the environment. Do not dispose of down the drain.[1][7][8]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service, coordinated by your institution's EHS department.[1][9]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Do not mix this waste with other incompatible waste streams.[3]

  • Keep solid waste, liquid waste, and sharps in separate, dedicated containers.[1]

Step 2: Waste Collection and Container Management All materials contaminated with this compound must be collected as hazardous waste.

Table 2: Waste Stream Collection and Container Requirements

Waste TypeCollection ProcedureContainer Specifications
Solid Waste Collect un-used reagent, contaminated personal protective equipment (PPE) like gloves and wipes, and weighing papers.A dedicated, sealable, and clearly labeled hazardous waste container for solids.[1][2]
Liquid Waste Collect any solutions containing the compound.A compatible, leak-proof, and clearly labeled hazardous waste container for liquids.[1][3]
Contaminated Sharps Collect any contaminated needles, broken glassware, or other sharp items.A designated, puncture-resistant sharps container labeled as hazardous waste.[1][12]
Empty Containers The original container, once empty, should be treated as hazardous waste unless triple-rinsed. The rinsate must be collected as liquid hazardous waste.[9]If triple-rinsed, deface the original label before disposal as regular trash.[9] Otherwise, dispose of it as solid hazardous waste.

Step 3: Labeling Accurate and clear labeling is a regulatory requirement and essential for safety.[8][12]

  • Label every waste container with the words "HAZARDOUS WASTE ".[11]

  • Clearly list the full chemical name: "This compound " and all other constituents in the container, including solvents.[3][11]

  • Indicate the approximate percentages of each component.[11]

  • Note the accumulation start date on the label.[12]

Step 4: Storage Pending Disposal

  • Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[1][8]

  • Keep all containers securely closed except when adding waste.[3][11]

  • Use secondary containment (e.g., a larger bin) to prevent the spread of potential spills.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]

Step 5: Arranging for Disposal

  • Once a waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 6 months), contact your institution's EHS department to schedule a waste pickup.[13]

  • Follow your institution’s specific procedures for requesting a hazardous waste collection.[9][11]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.[1]

  • Evacuate : Alert personnel and evacuate the immediate area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then collect it into a suitable waste container.[1]

  • Clean : Decontaminate the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Identification & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal Generate Generate Waste Containing This compound Identify Identify Waste Type Generate->Identify Solid Solid Waste (e.g., contaminated gloves, wipes) Identify->Solid Solid Liquid Liquid Waste (e.g., solutions) Identify->Liquid Liquid Sharps Contaminated Sharps (e.g., broken glass) Identify->Sharps Sharps CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Puncture-Proof Sharps Container Sharps->CollectSharps Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store ContactEHS Container Full or Max Storage Time Reached? Store->ContactEHS ContactEHS->Store No Pickup Arrange Pickup by EHS/Licensed Contractor ContactEHS->Pickup Yes

References

Personal protective equipment for handling Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Information

This document provides crucial safety and logistical information for handling Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and proper chemical management.

Potential Hazards: Based on the data for the analogous compound, Ethyl 2-aminothiazole-4-carboxylate, this chemical may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also likely to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3][4]

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this chemical.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Appropriate protective gloves (e.g., nitrile rubber), and impervious clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.Minimizes the risk of skin irritation and absorption.
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3]Prevents respiratory tract irritation from dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to control airborne levels.[1]

  • Avoid the formation of dust.[1]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Wash hands thoroughly after handling.[2]

Accidental Release Measures:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • For spills, sweep up the solid material and place it into a suitable, closed container for disposal.[2]

  • Prevent the chemical from entering drains or the environment.[1]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]

  • Contaminated packaging should be disposed of in the same manner as the chemical.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the workflow for handling this compound.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check setup_workspace Prepare Ventilated Workspace ppe_check->setup_workspace receive_chem Receive and Inspect Chemical setup_workspace->receive_chem Proceed with Caution weigh_transfer Weighing and Transfer (in fume hood) receive_chem->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.